N-Desbutyl Bupivacaine-d6
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C14H20N2O |
|---|---|
Peso molecular |
238.36 g/mol |
Nombre IUPAC |
N-[2,6-bis(trideuteriomethyl)phenyl]piperidine-2-carboxamide |
InChI |
InChI=1S/C14H20N2O/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12/h5-7,12,15H,3-4,8-9H2,1-2H3,(H,16,17)/i1D3,2D3 |
Clave InChI |
SILRCGDPZGQJOQ-WFGJKAKNSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to N-Desbutyl Bupivacaine-d6: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structure of N-Desbutyl Bupivacaine-d6, a deuterated metabolite of the widely used local anesthetic, Bupivacaine (B1668057). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.
Introduction
N-Desbutyl Bupivacaine is the major metabolite of Bupivacaine, an amide-type local anesthetic. The deuterated form, this compound, serves as an internal standard for quantitative analysis in bioanalytical methods such as mass spectrometry, aiding in pharmacokinetic and metabolic studies. The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, allowing for its differentiation from the endogenous, non-deuterated metabolite.
Chemical Properties and Structure
This compound is structurally similar to its parent compound, Bupivacaine, with the key difference being the absence of the N-butyl group and the presence of six deuterium atoms on the xylyl ring.
Chemical Structure
-
Systematic Name: N-(2,6-Dimethyl-d6-phenyl)piperidine-2-carboxamide
-
Synonyms: 2',6'-Pipecoloxylidide-d6, N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide-d6
The structural formula of this compound is presented below:
(A 2D chemical structure image would be placed here in a full whitepaper)
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its non-deuterated analog are presented in Table 1.
Table 1: Physicochemical Properties
| Property | This compound | N-Desbutyl Bupivacaine |
| Molecular Formula | C₁₄H₁₄D₆N₂O[1] | C₁₄H₂₀N₂O[2][3][4] |
| Molecular Weight | 238.36 g/mol [1] | 232.32 g/mol [2][3][4] |
| CAS Number | Not available | 15883-20-2[2][3][4] |
| Appearance | Solid (assumed) | White to off-white solid[4] |
| Purity | Typically >95% (as a research chemical) | ≥99%[3] |
| Solubility | Soluble in Methanol (B129727), Chloroform (B151607) (Slightly) (inferred) | Soluble in Methanol, Chloroform (Slightly) |
Bupivacaine Metabolism
The metabolic pathway from Bupivacaine to N-Desbutyl Bupivacaine is a critical aspect of its pharmacology. This biotransformation primarily occurs in the liver.
Metabolic Pathway
The N-dealkylation of Bupivacaine to form N-Desbutyl Bupivacaine is primarily catalyzed by the cytochrome P450 enzyme, CYP3A4. This metabolic process is a key determinant of the clearance and duration of action of Bupivacaine.
Experimental Protocols
Detailed experimental protocols are essential for the accurate synthesis and analysis of this compound.
Synthesis of N-Desbutyl Bupivacaine
A general synthetic scheme for Bupivacaine involves the reaction of 2-piperidinecarboxylic acid with 2,6-dimethylaniline (B139824) to form the amide, followed by N-alkylation with a butyl group. To obtain N-Desbutyl Bupivacaine, the final N-alkylation step would be omitted.
Analytical Methodology: Quantification by LC-MS/MS
The quantification of N-Desbutyl Bupivacaine, often using this compound as an internal standard, is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This protocol outlines the extraction of N-Desbutyl Bupivacaine from a urine matrix.
-
Sample Pre-treatment: To 1 mL of urine, add 1 mL of acetate (B1210297) buffer (pH 5.0) containing β-Glucuronidase and an appropriate amount of the internal standard (this compound).[5]
-
Hydrolysis: Incubate the mixture for 3 hours at 65°C to hydrolyze any conjugated metabolites.[5]
-
Centrifugation: After cooling, centrifuge the sample at 2000 rpm for 10 minutes and discard the pellet.[5]
-
Buffering: Add 3 mL of 100 mM phosphate (B84403) buffer (pH 6.0) to the supernatant.[5]
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 3 mL of deionized water.
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge with 0.5 mL of deionized water.
-
Elute the analyte and internal standard with 1 mL of chloroform.[6]
-
-
Reconstitution: Evaporate the chloroform eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[6]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid, is a typical mobile phase.
-
Flow Rate: Approximately 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard need to be determined and optimized. For N-Desbutyl Bupivacaine, the precursor ion would be [M+H]⁺.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the analysis of N-Desbutyl Bupivacaine in a biological sample.
Conclusion
This compound is an indispensable tool for the accurate quantification of the major metabolite of Bupivacaine in biological matrices. This technical guide provides a foundational understanding of its chemical properties, metabolic pathway, and analytical considerations. The provided protocols and workflows offer a starting point for researchers to develop and validate their own methods for studying the pharmacokinetics and metabolism of Bupivacaine. As with any analytical standard, it is crucial to obtain a certificate of analysis from the supplier to confirm its identity and purity.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. N-Desbutyl Bupivacaine | CAS 15883-20-2 | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ntk-kemi.com [ntk-kemi.com]
- 6. Determination of bupivacaine and three of its metabolites in rat urine by capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
N-Desbutyl Bupivacaine-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Desbutyl Bupivacaine-d6, a deuterated internal standard essential for the accurate quantification of N-Desbutyl Bupivacaine. N-Desbutyl Bupivacaine is a primary metabolite of the widely used local anesthetic, Bupivacaine. The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), for its ability to minimize variability and ensure the reliability of pharmacokinetic and metabolic studies.[1][2][3]
Certificate of Analysis (Representative)
Below is a representative Certificate of Analysis (CoA) for this compound. The data presented is illustrative and typical for a high-purity deuterated analytical standard.
Physicochemical Properties
| Parameter | Specification |
| Chemical Name | N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide-d6 |
| Synonyms | 2,6-Pipecoloxylidide-d6, this compound |
| Molecular Formula | C₁₄H₁₄D₆N₂O |
| Molecular Weight | 238.36 g/mol |
| CAS Number | Not available (for deuterated version) |
| Unlabeled CAS | 15883-20-2 |
| Appearance | Off-White to Pale Yellow Solid |
| Solubility | Soluble in Chloroform (B151607), Methanol (B129727), and Isopropyl Alcohol |
Analytical Data
| Test | Method | Result |
| Purity by HPLC | HPLC-UV | 99.8% |
| Mass Spectrometry | ESI-MS | Consistent with structure |
| ¹H NMR Spectroscopy | 400 MHz | Consistent with structure |
| Deuterium (B1214612) Incorporation | Mass Spectrometry | ≥98% |
| Water Content | Karl Fischer Titration | <0.5% |
| Residual Solvents | HS-GC | <0.1% |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to characterize this compound are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient elution is typically employed.
-
Solvent A : 0.1% Formic acid in Water.
-
Solvent B : 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program :
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : The sample is accurately weighed and dissolved in methanol to a final concentration of approximately 1 mg/mL.
Mass Spectrometry (MS) for Identity and Deuterium Incorporation
-
Instrumentation : A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode : Positive ESI.
-
Scan Mode : Full scan mode to determine the molecular weight and isotopic distribution.
-
Sample Infusion : The sample, prepared in 50:50 acetonitrile:water with 0.1% formic acid, is directly infused into the mass spectrometer.
-
Data Analysis : The mass spectrum is analyzed to confirm the mass of the deuterated compound and to calculate the percentage of deuterium incorporation by comparing the peak intensities of the deuterated and non-deuterated species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation : A 400 MHz NMR spectrometer.
-
Solvent : Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Experiment : ¹H NMR.
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.7 mL of the deuterated solvent.
-
Data Analysis : The ¹H NMR spectrum is analyzed to confirm the chemical structure. The absence or significant reduction of signals corresponding to the positions of deuterium labeling confirms successful deuteration.
Metabolic Pathway and Analytical Workflow
The following diagrams illustrate the metabolic pathway of Bupivacaine and a typical analytical workflow for the quantification of its metabolite using a deuterated internal standard.
References
Deuterated Bupivacaine Metabolites: A Technical Guide to Their Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupivacaine (B1668057), a long-acting amide local anesthetic, is widely used for surgical anesthesia and postoperative pain management. Its metabolism is a critical factor in its efficacy and safety profile. The primary metabolic pathways involve N-dealkylation and hydroxylation, leading to the formation of key metabolites such as 2',6'-pipecoloxylidide (PPX) and 3'-hydroxybupivacaine. Deuteration, the selective replacement of hydrogen with deuterium (B1214612), is a strategy employed in drug development to favorably alter pharmacokinetic properties, primarily by slowing down metabolic processes due to the kinetic isotope effect.[1][2][3][4][] This technical guide provides an in-depth overview of the physical and chemical properties of the principal metabolites of bupivacaine and explores the anticipated impact of deuteration on these characteristics. While specific experimental data on deuterated bupivacaine metabolites are limited, this guide extrapolates from the known properties of their non-deuterated counterparts and the established principles of deuterium substitution in pharmacology.
Core Physical and Chemical Properties
The following tables summarize the known physical and chemical properties of bupivacaine and its major non-deuterated metabolites. These properties are foundational for understanding their behavior in biological systems. The properties of their deuterated analogs are expected to be very similar, with the most significant difference lying in their rates of metabolic formation.
Table 1: Physical and Chemical Properties of Bupivacaine
| Property | Value | Reference |
| Molecular Formula | C18H28N2O | [6] |
| Molecular Weight | 288.4 g/mol | [6] |
| Melting Point | 107-108 °C | [6][7] |
| pKa | 8.1 | |
| LogP | 3.6 | [6] |
| Solubility | 9.77e-02 g/L | [6] |
| Appearance | White crystalline powder | [8] |
Table 2: Physical and Chemical Properties of 2',6'-Pipecoloxylidide (PPX, Desbutylbupivacaine)
| Property | Value | Reference |
| Molecular Formula | C14H20N2O | [9] |
| Molecular Weight | 232.32 g/mol | [9] |
| XLogP3-AA | 2.3 | [9] |
| Hydrogen Bond Donor Count | 2 | [9] |
| Hydrogen Bond Acceptor Count | 2 | [9] |
| Topological Polar Surface Area | 41.1 Ų | [9] |
Table 3: Physical and Chemical Properties of 3'-Hydroxybupivacaine
| Property | Value | Reference |
| Molecular Formula | C18H28N2O2 | |
| Molecular Weight | 304.4 g/mol | |
| Note | Specific experimental data for properties like melting point, pKa, and LogP are not readily available in the public domain. |
The Impact of Deuteration
Deuteration involves replacing one or more hydrogen atoms with deuterium. This substitution does not significantly alter the fundamental physical and chemical properties such as molecular shape, pKa, or LogP. However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[1][4][]
For bupivacaine, deuteration at the sites of metabolic attack is expected to:
-
Decrease the rate of N-dealkylation: This would lead to a slower formation of deuterated PPX.
-
Decrease the rate of hydroxylation: This would result in a reduced rate of formation of deuterated 3'-hydroxybupivacaine and other hydroxylated metabolites.
A study on tri-deuteromethyl-labelled bupivacaine indicated that this specific substitution did not significantly alter the overall pharmacokinetics in healthy volunteers.[10][11] This suggests that the N-dealkylation of the terminal methyl group may not be the rate-limiting step in bupivacaine's overall clearance. However, deuteration at other metabolically active sites could have a more pronounced effect.
Metabolic Pathways and Experimental Workflows
Bupivacaine Metabolism
Bupivacaine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor to the formation of its main metabolite, 2',6'-pipecoloxylidide (PPX).[7][12][13] Another significant metabolic pathway is hydroxylation, leading to metabolites such as 3'-hydroxybupivacaine.[7][14][15] These metabolites can then undergo further conjugation, for instance with glucuronic acid, before excretion.[12][14]
Caption: Metabolic pathway of bupivacaine.
Experimental Workflow for Metabolite Analysis
The analysis of bupivacaine and its metabolites in biological samples typically involves extraction followed by chromatographic separation and detection.
Caption: General experimental workflow for metabolite analysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the physical and chemical properties of drug metabolites. Below are representative protocols for key analytical techniques.
Determination of Physicochemical Properties
-
Melting Point: Determined using a calibrated melting point apparatus. The sample is heated at a controlled rate, and the temperature range over which the substance melts is recorded.
-
pKa: Potentiometric titration is a common method. The substance is dissolved in a suitable solvent (e.g., water or a water-alcohol mixture) and titrated with a standard acid or base. The pKa is determined from the titration curve.
-
LogP (Partition Coefficient): The shake-flask method is standard. The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC), and the LogP is calculated as the logarithm of the ratio of the concentrations.
Analytical Methods for Metabolite Quantification
The quantification of bupivacaine and its metabolites in biological matrices is essential for pharmacokinetic studies.
-
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Biological fluids are mixed with an immiscible organic solvent. The target analytes partition into the organic phase, which is then separated and evaporated. The residue is reconstituted for analysis.[8][16]
-
Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the analytes. Interfering substances are washed away, and the analytes are then eluted with a suitable solvent.[16]
-
-
Chromatographic and Detection Methods:
-
High-Performance Liquid Chromatography (HPLC): A widely used technique for separating bupivacaine and its metabolites.[8][16][17]
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used in either isocratic or gradient elution mode.
-
Detection: UV detection is common, but mass spectrometry (LC-MS) provides higher sensitivity and specificity.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method offers excellent separation and identification capabilities.[8]
-
Derivatization: Amine and hydroxyl groups may require derivatization to improve volatility and chromatographic performance.
-
Injection: A small volume of the prepared sample is injected into the heated inlet of the gas chromatograph.
-
Separation: Analytes are separated based on their boiling points and interactions with the capillary column stationary phase.
-
Detection: The mass spectrometer provides mass-to-charge ratio information, allowing for definitive identification and quantification.
-
-
Conclusion
The physical and chemical properties of bupivacaine's metabolites are critical to understanding its overall pharmacological profile. While direct experimental data on deuterated metabolites are scarce, the principles of the kinetic isotope effect suggest that deuteration would primarily impact the rate of their formation rather than their intrinsic physicochemical characteristics. The experimental protocols outlined in this guide provide a framework for the analysis of both deuterated and non-deuterated forms, which is essential for advancing research and development in the field of local anesthetics. Further studies are warranted to fully characterize the properties of deuterated bupivacaine metabolites and to elucidate the full potential of this therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bupivacaine (USAN:INN:BAN) | C18H28N2O | CID 2474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study - IP Int J Forensic Med Toxicol Sci [ijfmts.com]
- 9. 2',6'-Pipecoloxylidide | C14H20N2O | CID 115282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of lidocaine and bupivacaine and stable isotope labelled analogues: a study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of lidocaine and bupivacaine and stable isotope labelled analogues: A study in healthy volunteers | CiNii Research [cir.nii.ac.jp]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Oxidative metabolism of bupivacaine into pipecolylxylidine in humans is mainly catalyzed by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of 3-Hydroxybupivacaine and Deuterated 3-Hydroxybupivacaine for Use in Equine Medication Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Metabolites of bupivacaine in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of bupivacaine and three of its metabolites in rat urine by capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPLC Method for Analysis of Bupivacaine on Primesep B Column | SIELC Technologies [sielc.com]
N-Desbutyl Bupivacaine-d6 CAS number and molecular weight
This guide provides a comprehensive overview of N-Desbutyl Bupivacaine-d6, a deuterated metabolite of the local anesthetic Bupivacaine (B1668057). It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, metabolism, and analytical quantification.
Core Compound Data
This compound is the deuterium-labeled form of N-Desbutyl Bupivacaine, a primary metabolite of Bupivacaine. The stable isotope labeling makes it a valuable internal standard for quantitative bioanalytical studies.
| Parameter | Value | Reference |
| Compound Name | This compound | N/A |
| CAS Number (unlabeled) | 15883-20-2 | [1][2][3] |
| Molecular Formula | C₁₄H₁₄D₆N₂O | N/A |
| Molecular Weight | 238.36 g/mol | N/A |
Metabolic Pathway of Bupivacaine
Bupivacaine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The main metabolic pathways are N-dealkylation and aromatic hydroxylation. The N-dealkylation of the butyl group from the piperidine (B6355638) nitrogen, primarily mediated by the CYP3A4 isoform, results in the formation of N-Desbutyl Bupivacaine (also known as 2',6'-pipecoloxylidide or PPX).[4][5] Further metabolism can occur through hydroxylation of the aromatic ring.
Metabolic conversion of Bupivacaine.
Synthesis of this compound
A general synthesis for non-deuterated Bupivacaine involves the acylation of 2,6-dimethylaniline (B139824) with a protected 2-piperidinecarboxylic acid derivative, followed by N-alkylation with a butyl group.[6] For the d6 analogue, a deuterated butyl bromide (bromo-n-butane-d6) could be used in the final alkylation step.
Experimental Protocols for Analysis
The quantification of N-Desbutyl Bupivacaine, often in conjunction with Bupivacaine and other metabolites, is crucial for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed analytical techniques.
High-Performance Liquid Chromatography (HPLC) Method for Bupivacaine and Metabolites
This protocol outlines a general method for the simultaneous determination of Bupivacaine and its metabolites in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma, add an internal standard (e.g., Lidocaine).
-
Alkalinize the plasma sample.
-
Extract the analytes with 5 mL of n-hexane by vortexing for 5 minutes.[7]
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. HPLC Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 50 x 4.6 mm, 1.8 µm) |
| Mobile Phase | 0.2M pH 6.8 Phosphate buffer: Acetonitrile: Milli-Q water (5:40:650 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detection | UV at 234 nm |
| Injection Volume | 5 µL |
3. Quantitative Data
| Analyte | Linearity Range (µg/mL) | Limit of Detection (LOD) (mg/mL) | Limit of Quantification (LOQ) (mg/mL) |
| Bupivacaine | 125 - 900 | 20[8] | 65[8] |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a general procedure for the analysis of Bupivacaine and its metabolites in biological matrices.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a solid-phase extraction (SPE) cartridge.
-
Load the pre-treated urine or plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate and reconstitute in a suitable solvent for injection.
2. GC-MS Conditions
| Parameter | Condition |
| Column | Capillary column (e.g., dimethylpolysiloxane) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Temperature Program | Optimized for separation of analytes |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |
| Detection | Selected Ion Monitoring (SIM) of characteristic ions |
3. Quantitative Data
| Analyte | Limit of Detection (LOD) (mg/mL) | Limit of Quantification (LOQ) (mg/mL) | Linear Range (mg/mL) |
| Bupivacaine | 15[8] | 48[8] | 0.5 - 13.8[8] |
| N-Desbutyl Bupivacaine | 13[8] | - | 0.5 - 13.8[8] |
| 3-hydroxybupivacaine | 8[8] | - | 0.5 - 13.8[8] |
| 4-hydroxybupivacaine | 5[8] | - | 0.5 - 13.8[8] |
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of N-Desbutyl Bupivacaine and related compounds in a biological matrix.
Bioanalytical workflow for N-Desbutyl Bupivacaine.
This technical guide provides foundational information for researchers working with this compound. For specific applications, further method development and validation are essential.
References
- 1. N-Desbutyl bupivacaine | 15883-20-2 | FD21147 | Biosynth [biosynth.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. Oxidative metabolism of bupivacaine into pipecolylxylidine in humans is mainly catalyzed by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN105418489A - Synthesis method of bupivacaine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study - IP Int J Forensic Med Toxicol Sci [ijfmts.com]
The Linchpin of Precision: A Technical Guide to Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the exacting landscape of quantitative mass spectrometry, the pursuit of data integrity is paramount. This in-depth technical guide serves as a comprehensive resource on the theory, application, and practical implementation of deuterated internal standards. From fundamental principles to detailed experimental protocols, this document elucidates the critical role of these stable isotope-labeled compounds in achieving robust and reliable analytical results, particularly within the demanding context of drug development and clinical research.
Core Principles: The Foundation of Quantitative Accuracy
Deuterated internal standards are molecules in which one or more hydrogen atoms have been strategically replaced by their heavier, stable isotope, deuterium (B1214612) (²H). This subtle yet significant modification imparts a detectable mass shift without materially altering the compound's physicochemical properties.[1][2] Consequently, a deuterated standard exhibits nearly identical behavior to its non-deuterated counterpart (the analyte) throughout the entire analytical workflow, from sample extraction and chromatographic separation to ionization in the mass spectrometer.[1][3]
The fundamental principle underpinning their use is relative quantification. By introducing a known and constant amount of the deuterated standard into every sample, calibrator, and quality control sample, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains stable even when the absolute signal intensities of both the analyte and the standard fluctuate due to various sources of error.[2]
The primary advantages of employing deuterated internal standards include:
-
Enhanced Quantitative Accuracy: By co-eluting with the analyte, deuterated analogs minimize signal distortion and provide a reliable internal calibration.[1][2]
-
Improved Reproducibility: They ensure consistent ionization efficiency across multiple analytical runs and different laboratories, enhancing data traceability.[1]
-
Mitigation of Matrix Effects: Deuterated standards are indispensable for correcting the unpredictable suppression or enhancement of the analyte signal caused by co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue).[1][2][4]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is recognized and recommended by regulatory bodies such as the FDA and EMA in bioanalytical method validation guidelines.[1][4]
Data Presentation: The Quantitative Advantage
The empirical evidence overwhelmingly supports the superiority of deuterated internal standards in achieving high-quality quantitative data. The following tables summarize key performance metrics from various studies, illustrating the enhanced accuracy, precision, and robustness afforded by their use.
| Validation Parameter | Deuterated Internal Standard (D-IS) | Structural Analog Internal Standard (A-IS) | Acceptance Criteria (ICH M10) |
| Intra-Assay Precision (%CV) | 0.9 - 14.7% | Generally higher and more variable | ≤ 15% (≤ 20% at LLOQ) |
| Inter-Assay Precision (%CV) | 2.5 - 12.5% | Generally higher and more variable | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | 90 - 113% | 96.8% (with higher standard deviation) | Within ± 15% (± 20% at LLOQ) |
| Matrix Effect (%CV) | Well-compensated | Can be significant and variable | IS-normalized matrix factor CV ≤ 15% |
| Data synthesized from studies on immunosuppressants and other pharmaceuticals.[5] |
Table 2: Bioanalytical Method Validation Data for Venetoclax using a Deuterated Internal Standard
This table summarizes the validation results for an HPLC-MS/MS method for the quantification of Venetoclax in human plasma using its deuterated (D8) analogue as the internal standard.
| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 5.7 | 98.7 | 5.95 | 98.0 |
| Medium | 6.2 | 96.3 | 7.2 | 99.2 |
| High | 7.7 | 97.5 | 8.5 | 100.4 |
| Data adapted from a validation study of a bioanalytical method for Venetoclax.[6] The results demonstrate excellent precision (Relative Standard Deviation, %RSD) and accuracy, well within the acceptable limits set by regulatory agencies.[6] |
Table 3: Summary of LC-MS Method Validation Parameters for Zymostenol
| Validation Parameter | Result | Acceptance Criteria (Based on FDA Guidance) |
| Linearity (r²) | 0.9999 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 90.6 ng/mL | Signal-to-Noise Ratio ≥ 10 |
| Accuracy (%) | 105.0% | ± 15% of nominal concentration (± 20% at LLOQ) |
| Precision (Repeatability, %RSD) | 7.5% | ≤ 15% RSD (≤ 20% at LLOQ) |
| Adapted from a published study that successfully quantified a panel of ten sterols.[7] |
Experimental Protocols: A Guide to Best Practices
Rigorous validation is essential to ensure the reliability of a bioanalytical method employing a deuterated internal standard. The following sections provide detailed methodologies for key experiments.
Protocol 1: Stock and Working Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard into separate volumetric flasks. Dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to the final volume. Store at -20°C or below.[5]
-
Working Solutions: Prepare separate working solutions for the calibration standards and quality control (QC) samples by diluting the analyte stock solution. Prepare a working solution of the deuterated internal standard at a constant concentration that provides an appropriate mass spectrometry response (e.g., 100 ng/mL).[5]
Protocol 2: Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and straightforward method for removing the majority of proteins from plasma or serum samples.[6]
-
Aliquot Sample: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibrator, or QC.
-
Add Internal Standard: Add 20 µL of the deuterated internal standard working solution to each tube (except for blank matrix samples used to assess interference).
-
Vortex: Briefly vortex the sample to ensure homogeneity.
-
Add Precipitation Solvent: Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex and Centrifuge: Vortex for 1 minute, then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
Protocol 3: Matrix Effect Evaluation
This experiment is crucial for assessing the impact of matrix components on the ionization of the analyte and the deuterated internal standard.[5]
-
Prepare Three Sets of Samples:
-
Set A: Analyte and deuterated internal standard spiked into the mobile phase or an appropriate solvent.
-
Set B: Blank matrix extract spiked with the analyte and deuterated internal standard at the same concentrations as Set A.
-
Set C: Blank matrix spiked with the analyte and deuterated internal standard, then subjected to the full extraction procedure.
-
-
Analyze all three sets by the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard: MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of Deuterated IS)
-
Assess Precision: The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15% across at least six different lots of the biological matrix.[5]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows in the application of deuterated standards.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: How deuterated standards correct for analytical variability.
Caption: Decision pathway for internal standard selection.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry, providing the foundation for accurate, precise, and reproducible quantitative analysis. Their ability to faithfully mimic the behavior of the analyte of interest allows for effective compensation of a wide range of analytical variabilities, most notably matrix effects. The data and protocols presented in this guide underscore the significant advantages of employing deuterated standards to meet the rigorous demands of regulated bioanalysis in drug development and beyond. By adhering to the principles and methodologies outlined herein, researchers and scientists can ensure the generation of high-quality, defensible data, ultimately contributing to the advancement of science and the development of new therapies.
References
The Role of N-Desbutyl Bupivacaine: A Technical Guide to a Key Bupivacaine Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bupivacaine (B1668057), a widely utilized long-acting local anesthetic, undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, N-desbutyl bupivacaine (also known as desbutylbupivacaine or pipecoloxylidide [PPX]) has garnered significant attention due to its pharmacological activity and potential contribution to the overall toxicity profile of the parent drug. This in-depth technical guide provides a comprehensive overview of the role of N-desbutyl bupivacaine, consolidating current knowledge on its formation, pharmacokinetic profile, and toxicological significance. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of local anesthetics and their metabolites.
Introduction
Bupivacaine is an amide-type local anesthetic renowned for its prolonged duration of action, making it a cornerstone of regional anesthesia and postoperative pain management.[1] The systemic effects and potential toxicity of bupivacaine are not only attributed to the parent compound but also to its metabolites, which can accumulate in the body, particularly during continuous infusions. N-desbutyl bupivacaine is a major metabolite of bupivacaine, formed through N-dealkylation in the liver.[2] Understanding the pharmacology and toxicology of this metabolite is crucial for a complete assessment of bupivacaine's safety and efficacy.
Metabolic Pathway of Bupivacaine to N-Desbutyl Bupivacaine
The primary route of bupivacaine metabolism is hepatic, involving cytochrome P450 (CYP) enzymes. The N-dealkylation of bupivacaine to form N-desbutyl bupivacaine is predominantly catalyzed by the CYP3A4 isoform.[2][3]
Pharmacokinetics of N-Desbutyl Bupivacaine
While the pharmacokinetics of bupivacaine are well-documented, specific parameters for N-desbutyl bupivacaine are less extensively reported. However, studies have consistently shown its accumulation in plasma during continuous bupivacaine infusions, suggesting a slower elimination rate compared to its formation.
Table 1: Plasma Concentrations of Bupivacaine and N-Desbutyl Bupivacaine in Humans
| Study Population | Bupivacaine Administration | Sampling Time | Mean Bupivacaine Concentration (µg/mL) | Mean N-Desbutyl Bupivacaine (DBB) Concentration (µg/mL) | Reference |
| 12 Patients (Shoulder Surgery) | Interscalene block with 0.75% bupivacaine + adrenaline, followed by 0.25% infusion (0.25 mg/kg/h) | 24 hours | Increased between 12 and 24h | 0.33 (SD 0.22) | [1] |
Table 2: Pharmacokinetic Parameters of Bupivacaine (for comparison)
| Parameter | Value | Species/Context | Reference |
| Elimination Half-life (t½) | 2.7 hours | Adults | [1] |
| 37.7 minutes | Pregnant Rats | [4] | |
| Clearance (CL) | 930 mL/min | Humans (Population model) | [5][6] |
| Volume of Distribution (Vd) | 134 L | Humans (Population model) | [5][6] |
| Protein Binding | ~95% | Humans | [1] |
Note: Direct pharmacokinetic parameters for N-desbutyl bupivacaine (e.g., half-life, clearance, volume of distribution) are not consistently reported in the literature. The provided data on plasma concentrations indicate its accumulation over time.
Toxicological Profile
N-desbutyl bupivacaine exhibits its own toxicological profile, contributing to the overall systemic toxicity observed with bupivacaine administration.
Cardiotoxicity
Studies in animal models have demonstrated that N-desbutyl bupivacaine possesses cardiotoxic properties, although it is generally considered to be less potent than bupivacaine.
Table 3: Comparative Cardiotoxicity of Bupivacaine and N-Desbutyl Bupivacaine in Rats
| Endpoint | Bupivacaine (Dose in mg/kg) | N-Desbutyl Bupivacaine (Dose in mg/kg) | Reference |
| First Ventricular Arrhythmia | 4.22 ± 1.87 | Not explicitly reported for this endpoint | [7] |
| Asystole | 20.4 ± 6.49 | Not explicitly reported for this endpoint | [7] |
Note: While direct comparative doses for the same endpoints are not always available in a single study, the general consensus from multiple studies is that N-desbutyl bupivacaine is less cardiotoxic than bupivacaine.
Neurotoxicity
N-desbutyl bupivacaine also contributes to the neurotoxic effects of bupivacaine.
Table 4: Comparative Neurotoxicity of Bupivacaine and N-Desbutyl Bupivacaine in Rats
| Endpoint | Bupivacaine (Dose in mg/kg) | N-Desbutyl Bupivacaine (Dose in mg/kg) | Reference |
| Seizures | 7.08 ± 1.55 | Not explicitly reported for this endpoint | [7] |
| Isoelectric EEG | 11.05 ± 5.15 | Not explicitly reported for this endpoint | [7] |
Note: Similar to cardiotoxicity, N-desbutyl bupivacaine is considered less neurotoxic than the parent compound.
Experimental Protocols
Quantification of N-Desbutyl Bupivacaine in Human Plasma by HPLC
This protocol is adapted from the methodology described by Lindberg et al. for the simultaneous determination of bupivacaine and its metabolites.[8]
5.1.1. Sample Preparation
-
To 1 mL of plasma, add an internal standard (e.g., etidocaine).
-
Alkalinize the plasma sample with an appropriate buffer.
-
Extract the analytes with 5 mL of diethyl ether by vortexing for 10 minutes.
-
Centrifuge at 2000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Back-extract the analytes into 200 µL of 0.05 M sulfuric acid by vortexing for 5 minutes.
-
Centrifuge and discard the organic layer.
-
Wash the acidic aqueous phase with 2 mL of diethyl ether.
-
Alkalinize the aqueous phase and re-extract with 2 mL of diethyl ether.
-
Evaporate the ether layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
5.1.2. HPLC Conditions
-
Column: Reversed-phase C8
-
Mobile Phase: Tetrahydrofuran-potassium phosphate (B84403) buffer (8:92, v/v, pH 2.4)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
In Vivo Bupivacaine Toxicity Assessment in a Rat Model
This protocol is a generalized procedure based on methodologies from several in vivo toxicity studies.[7][9]
5.2.1. Animal Preparation
-
Use adult male Wistar rats (250-300g).
-
Anesthetize the rats (e.g., with isoflurane).
-
Cannulate the femoral vein for drug infusion and the femoral artery for blood pressure monitoring and blood sampling.
-
Place ECG electrodes for continuous monitoring of cardiac activity.
-
Place EEG electrodes for monitoring central nervous system activity.
-
Tracheostomize and mechanically ventilate the animals to maintain normal blood gases.
5.2.2. Drug Infusion and Monitoring
-
Allow the animal to stabilize after surgery.
-
Begin a continuous intravenous infusion of bupivacaine at a defined rate (e.g., 2 mg/kg/minute).
-
Continuously record ECG, EEG, and arterial blood pressure.
-
Observe for and record the time of onset of key toxic events:
-
First ventricular arrhythmia
-
Seizure activity (if not paralyzed) or EEG seizure patterns
-
Isoelectric EEG
-
Asystole
-
-
Collect arterial blood samples at predetermined intervals for pharmacokinetic analysis of bupivacaine and its metabolites.
5.2.3. Data Analysis
-
Calculate the dose of bupivacaine required to produce each toxic endpoint.
-
Analyze blood samples to determine the plasma concentrations of bupivacaine and N-desbutyl bupivacaine at the time of each toxic event.
-
Statistically compare the doses and plasma concentrations associated with different toxic endpoints.
Conclusion
N-desbutyl bupivacaine is a clinically relevant metabolite of bupivacaine that contributes to the overall pharmacological and toxicological effects of the parent drug. Its formation via CYP3A4 and its accumulation during prolonged administration highlight the importance of considering its role, particularly in patients with altered metabolic capacity or those receiving long-term bupivacaine therapy. While it is generally less potent than bupivacaine in inducing cardiotoxicity and neurotoxicity, its presence can lower the threshold for systemic toxicity. Further research is warranted to fully elucidate the pharmacokinetic profile of N-desbutyl bupivacaine and to establish its precise contribution to the clinical effects and adverse events associated with bupivacaine use. This technical guide provides a foundational understanding for professionals in the field to build upon in their research and development endeavors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Oxidative metabolism of bupivacaine into pipecolylxylidine in humans is mainly catalyzed by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Disposition of bupivacaine and its metabolites in the maternal, placental, and fetal compartments in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics of bupivacaine in combined lumbar and sciatic nerve block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetics of bupivacaine in combined lumbar and sciatic nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lack of concentration-dependent local toxicity of highly concentrated (5%) versus conventional 0.5% bupivacaine following musculoskeletal surgery in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of bupivacaine after nicorandil treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Isotopic Purity of N-Desbutyl Bupivacaine-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical quality attribute of isotopic purity for N-Desbutyl Bupivacaine-d6, a deuterated internal standard essential for bioanalytical studies. Ensuring high isotopic purity is paramount for the accuracy and reliability of pharmacokinetic and metabolic studies of its parent compound, Bupivacaine. This document outlines the analytical methodologies used to determine isotopic purity, presents illustrative data, and details plausible experimental protocols.
Data Presentation
The isotopic purity of this compound is a measure of the percentage of the molecule that contains the desired number of deuterium (B1214612) atoms (in this case, six). It is typically determined by mass spectrometry, which separates and quantifies molecules based on their mass-to-charge ratio. The following tables present representative data for a typical batch of this compound.
Table 1: Isotopic Distribution of this compound by Mass Spectrometry
| Isotopologue | Mass Difference (from d6) | Measured Abundance (%) |
| d0 | -6 | < 0.01 |
| d1 | -5 | 0.02 |
| d2 | -4 | 0.05 |
| d3 | -3 | 0.15 |
| d4 | -2 | 0.75 |
| d5 | -1 | 4.50 |
| d6 | 0 | 94.52 |
Note: This data is illustrative and representative of a high-purity batch. Actual values may vary between synthesis batches.
Table 2: Summary of Isotopic Purity Analysis
| Parameter | Method | Result |
| Chemical Purity | HPLC | >99% |
| Isotopic Purity (d6) | Mass Spectrometry | 94.52% |
| Deuterium Incorporation | NMR Spectroscopy | Consistent with d6 labeling |
Experimental Protocols
The determination of isotopic purity relies on two primary analytical techniques: Mass Spectrometry (MS) for quantifying the distribution of isotopologues and Nuclear Magnetic Resonance (NMR) spectroscopy for confirming the location of deuterium incorporation.
Mass Spectrometry Protocol for Isotopic Purity
Objective: To determine the isotopic distribution and calculate the isotopic purity of this compound.
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 100-500.
-
Resolution: > 20,000 FWHM.
-
Data Analysis:
-
Extract the ion chromatograms for the protonated molecules of each isotopologue (d0 to d6).
-
Integrate the peak area for each isotopologue.
-
Calculate the percentage abundance of each isotopologue relative to the total abundance of all isotopologues.
-
The isotopic purity is reported as the percentage abundance of the d6 isotopologue.
-
-
NMR Spectroscopy Protocol for Deuterium Incorporation
Objective: To confirm the positions of deuterium labeling and assess the extent of deuteration.
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton and deuterium probe.
Procedure:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4) to a concentration of approximately 5-10 mg/mL.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum.
-
Analysis: The absence or significant reduction of signals at the positions expected for the protons that have been replaced by deuterium confirms successful labeling. Residual proton signals at these positions can be integrated to provide a semi-quantitative measure of deuterium incorporation.
-
-
²H NMR Spectroscopy:
-
Acquire a deuterium NMR spectrum.
-
Analysis: The presence of signals in the deuterium spectrum at chemical shifts corresponding to the labeled positions provides direct evidence of deuteration.
-
Visualizations
Experimental Workflow for Isotopic Purity Determination
Plausible Synthesis Pathway for this compound
Commercial Suppliers and Technical Guide for N-Desbutyl Bupivacaine-d6
For researchers, scientists, and drug development professionals, N-Desbutyl Bupivacaine-d6 is a critical analytical tool, primarily utilized as an internal standard in pharmacokinetic and metabolic studies of its parent compound, Bupivacaine. This guide provides an in-depth overview of its commercial availability, key technical data, and relevant experimental contexts.
Commercial Availability and Product Specifications
This compound is available from several specialized chemical suppliers. The following table summarizes the product information gathered from various commercial sources. It is important to note that while certificates of analysis for the non-deuterated form are available, specific quantitative data for the deuterated analog, such as isotopic enrichment, may require direct inquiry with the suppliers.
| Supplier | Product Code/Catalog No. | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Available Formats |
| LGC Standards (distributor for Toronto Research Chemicals) | TRC-D288787-2.5MG | C₁₄H₁₄D₆N₂O | 238.36 | Not specified; >95% for non-deuterated | Neat (2.5 mg) |
| MedChemExpress | HY-W045132S | Not specified | Not specified | Not specified | 2.5 mg |
| HPC Standards | 679833 | C₁₄H₁₄D₆N₂O | 238.36 | Not specified | 10 mg |
| ChemScene | CS-0038135 (non-deuterated) | C₁₄H₂₀N₂O | 232.32 | ≥98% | Not specified |
| Santa Cruz Biotechnology | sc-219101 (non-deuterated) | C₁₄H₂₀N₂O | 232.32 | ≥99% | Not specified |
Note: Data for non-deuterated N-Desbutyl Bupivacaine from ChemScene and Santa Cruz Biotechnology are included for purity reference.
A sample Certificate of Analysis for the non-deuterated "Bupivacaine EP Impurity B" (another name for N-Desbutyl Bupivacaine) typically includes tests for appearance, water content, identification by ¹H-NMR, IR, and Mass Spectrometry, and purity by HPLC[1]. For this compound, a Certificate of Analysis would additionally be expected to provide data on its isotopic purity.
Biological Context: Bupivacaine Metabolism and Mechanism of Action
N-Desbutyl Bupivacaine is a major metabolite of the widely used local anesthetic, Bupivacaine[2][3]. The metabolic pathway primarily occurs in the liver, where Bupivacaine undergoes N-dealkylation, hydroxylation, and subsequent conjugation. Understanding the metabolic fate of Bupivacaine is crucial for toxicological and pharmacological assessments, and the use of deuterated standards like this compound is instrumental in these studies.
Bupivacaine's primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal membranes, which inhibits the initiation and conduction of nerve impulses. However, it is also known to interact with other targets, which are relevant to its therapeutic effects and potential cardiotoxicity. These include the NMDA receptor and the SCN5A cardiac sodium channel.
Experimental Protocols
While specific experimental protocols for this compound are not readily published, its primary application is as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized protocol for the quantification of N-Desbutyl Bupivacaine in a biological matrix.
Protocol: Quantification of N-Desbutyl Bupivacaine in Plasma using LC-MS/MS with this compound as an Internal Standard
1. Objective: To determine the concentration of N-Desbutyl Bupivacaine in plasma samples.
2. Materials:
-
Plasma samples
-
N-Desbutyl Bupivacaine (non-deuterated standard for calibration curve)
-
This compound (Internal Standard, IS)
-
Acetonitrile (B52724) (ACN)
-
Formic Acid (FA)
-
Water (LC-MS grade)
-
Protein precipitation plates or tubes
3. Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte and IS, and then re-equilibrate. (e.g., 0-0.5 min 5% B, 0.5-2.5 min ramp to 95% B, 2.5-3.5 min hold at 95% B, 3.5-4.0 min return to 5% B, 4.0-5.0 min re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
N-Desbutyl Bupivacaine: Precursor ion (Q1) m/z 233.2 -> Product ion (Q3) m/z (e.g., 84.1, 150.1).
-
This compound (IS): Precursor ion (Q1) m/z 239.2 -> Product ion (Q3) m/z (e.g., 90.1, 150.1).
-
-
Note: Specific transitions and collision energies should be optimized for the instrument in use.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the non-deuterated N-Desbutyl Bupivacaine standards.
-
Determine the concentration of N-Desbutyl Bupivacaine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Bupivacaine Metabolism
The following diagram illustrates the primary metabolic conversion of Bupivacaine to N-Desbutyl Bupivacaine.
References
Methodological & Application
Application Note: High-Throughput Quantification of Bupivacaine in Human Plasma Using N-Desbutyl Bupivacaine-d6 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bupivacaine (B1668057) is a widely used local anesthetic, and its monitoring in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[1][2] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of bupivacaine in human plasma. The method employs N-Desbutyl Bupivacaine-d6 as a stable isotope-labeled internal standard to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[3] The simple protein precipitation-based sample preparation protocol allows for a rapid and efficient workflow suitable for high-throughput analysis.
Principle
The analytical method involves the extraction of bupivacaine and the internal standard, this compound, from human plasma via protein precipitation. The resulting supernatant is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The concentration of bupivacaine is determined from the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Bupivacaine hydrochloride (Reference Standard)
-
This compound (Internal Standard)[3]
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Experimental Protocols
1. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of bupivacaine and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the bupivacaine stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve points.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.
-
Calibration Standards and Quality Controls: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at various concentrations. The final concentration of the organic solvent should be less than 5% to maintain plasma integrity.
2. Sample Preparation
A protein precipitation method is employed for sample extraction.[4]
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the IS working solution in acetonitrile to each tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
The analysis is performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: Liquid Chromatography Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20 |
| 0.5 | 20 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 20 |
| 4.0 | 20 |
Mass Spectrometry Parameters:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| Bupivacaine | 289.2 | 140.1 | 0.1 | 30 | 20 |
| This compound | 239.2 | 84.1 | 0.1 | 25 | 15 |
Method Validation Summary
The method should be validated according to regulatory guidelines. The following table summarizes typical performance characteristics.
Table 3: Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | 85% - 115% (90% - 110% for LLOQ) |
| Precision (Intra- and Inter-day) | < 15% RSD (< 20% for LLOQ) |
| Matrix Effect | Minimal and compensated by the internal standard |
| Recovery | Consistent and reproducible |
Visualizations
Caption: Workflow for the preparation of plasma samples.
Caption: The analytical workflow of the LC-MS/MS system.
The described LC-MS/MS method provides a rapid, sensitive, and specific approach for the quantification of bupivacaine in human plasma. The use of this compound as an internal standard ensures the accuracy and reliability of the results. This method is well-suited for high-throughput analysis in clinical research and pharmacokinetic studies.
References
- 1. Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Bupivacaine in Human Plasma Using N-Desbutyl Bupivacaine-d6 by LC-MS/MS
For Research, Scientific, and Drug Development Professionals
Introduction
Bupivacaine (B1668057) is a long-acting local anesthetic belonging to the amino amide group, widely used for surgical anesthesia and postoperative pain management.[1][2] Monitoring its concentration in biological matrices like plasma is essential for pharmacokinetic studies, therapeutic drug management, and toxicological assessments.[3] This application note describes a robust and sensitive method for the quantitative analysis of bupivacaine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs N-Desbutyl Bupivacaine-d6, a stable isotope-labeled version of a major bupivacaine metabolite, as the internal standard (IS).[4]
Note on Internal Standard Selection: The ideal internal standard for quantitative mass spectrometry is a stable isotope-labeled (SIL) version of the analyte itself (e.g., Bupivacaine-d9), as it shares identical physicochemical properties, ensuring co-elution and equivalent behavior during sample extraction and ionization. The use of a SIL-metabolite like this compound is a viable alternative but requires careful validation to ensure that differences in extraction recovery and matrix effects between the analyte and the IS are adequately managed.
Principle of the Method
This method involves the extraction of bupivacaine and the internal standard (this compound) from human plasma via protein precipitation. The separated analytes are then quantified using a reverse-phase Liquid Chromatography (LC) system coupled to a triple quadrupole Mass Spectrometer (MS/MS). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both bupivacaine and its internal standard. Quantification is achieved by calculating the ratio of the analyte peak area to the internal standard peak area, which is then plotted against the concentration of the calibration standards to generate a calibration curve.
Bupivacaine Metabolism
Bupivacaine is primarily metabolized in the liver, mainly by cytochrome P450 enzymes (CYP3A4).[1][5][6] The primary metabolic pathway is N-dealkylation, which produces N-desbutyl bupivacaine (also known as 2',6'-pipecoloxylidide or PPX), a major metabolite.[5][7] Understanding this pathway is crucial for interpreting pharmacokinetic data and identifying potential drug-drug interactions.
Experimental Protocols
Materials and Reagents
-
Bupivacaine Hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Instrumentation
-
LC System: UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) or equivalent.[8]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of bupivacaine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the bupivacaine stock solution with 50:50 methanol/water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard spiking solution (50 ng/mL in acetonitrile).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following tables summarize the instrumental parameters for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B to 95% B in 2.5 min, hold for 0.5 min, return to initial conditions |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Bupivacaine | 289.2 | 140.1 | 30 | 22 |
| This compound (IS) | 239.3 | 84.1 | 25 | 20 |
Note: The m/z transition for N-Desbutyl Bupivacaine is based on its known fragmentation, which it shares with norfentanyl.[9] The precursor ion mass is adjusted for the six deuterium (B1214612) atoms.
Data and Results
Linearity
The method should be linear over a specified concentration range. A typical calibration curve is constructed by plotting the peak area ratio (Bupivacaine / IS) against the nominal concentration of the calibrators.
Table 4: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
|---|---|
| 1.0 | 0.025 |
| 5.0 | 0.128 |
| 25.0 | 0.645 |
| 100.0 | 2.550 |
| 250.0 | 6.380 |
| 500.0 | 12.650 |
| 1000.0 | 25.100 |
A linear regression with a weighting of 1/x² is typically applied, with a correlation coefficient (r²) > 0.99 being acceptable.
Accuracy and Precision
The accuracy and precision of the method are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, high) in replicate.
Table 5: Example Inter-Assay Accuracy and Precision Data (n=5)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LQC | 3.0 | 2.95 | 98.3 | 6.5 |
| MQC | 150.0 | 154.5 | 103.0 | 4.2 |
| HQC | 750.0 | 738.0 | 98.4 | 3.8 |
Acceptance criteria are typically ±15% for accuracy and ≤15% CV for precision (±20% and ≤20% at the Lower Limit of Quantification).
Logical Workflow for Quantitation
The fundamental logic of using an internal standard is to correct for variations in sample handling and instrument response. The IS is added at a fixed concentration to every sample, and its signal is used to normalize the analyte's signal.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of bupivacaine in human plasma. The protocol, utilizing protein precipitation for sample cleanup and this compound as an internal standard, is well-suited for high-throughput analysis in clinical research, pharmacokinetic evaluations, and other drug development applications. Proper validation of the method is critical to ensure its performance characteristics meet the requirements of the intended study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. HPLC Method for Analysis of Bupivacaine on Primesep B Column | SIELC Technologies [sielc.com]
- 3. labcorp.com [labcorp.com]
- 4. scbt.com [scbt.com]
- 5. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Bupivacaine Hydrochloride? [synapse.patsnap.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bupivacaine Metabolite Can Interfere with Norfentanyl Measurement by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Simultaneous Quantification of Bupivacaine and its Major Metabolite, N-Desbutylbupivacaine, in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of bupivacaine (B1668057) and its primary metabolite, N-desbutylbupivacaine, in human plasma. The described protocol is tailored for researchers, scientists, and drug development professionals requiring a reliable and high-throughput analytical method for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The method utilizes a simple and efficient protein precipitation extraction procedure, followed by a rapid chromatographic separation and highly selective detection using tandem mass spectrometry. The use of deuterated internal standards for both analytes ensures accuracy and precision. All quantitative data, including linearity, precision, accuracy, and sensitivity, are summarized in structured tables for clear interpretation.
Introduction
Bupivacaine is a widely used local anesthetic known for its long duration of action. Monitoring the plasma concentrations of bupivacaine and its active major metabolite, N-desbutylbupivacaine, is crucial for optimizing dosage regimens, ensuring patient safety, and understanding the drug's pharmacokinetic profile. LC-MS/MS offers unparalleled sensitivity and selectivity for the quantification of drugs and their metabolites in complex biological matrices. This application note provides a comprehensive protocol for the simultaneous analysis of bupivacaine and N-desbutylbupivacaine in human plasma, addressing the need for a robust and reliable analytical method in research and drug development settings.
Experimental
Materials and Reagents
-
Bupivacaine hydrochloride (Reference Standard)
-
N-Desbutylbupivacaine (Reference Standard)
-
Bupivacaine-d9 (B593371) (Internal Standard)
-
N-Desbutylbupivacaine-d3 (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Deionized water (18.2 MΩ·cm)
-
Drug-free human plasma
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer (e.g., SCIEX, Thermo Fisher, Agilent) equipped with an electrospray ionization (ESI) source.
Preparation of Standard and Quality Control (QC) Solutions
Stock solutions of bupivacaine, N-desbutylbupivacaine, and their respective deuterated internal standards are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water to create calibration standards and quality control samples.
Analytical Procedure
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (containing bupivacaine-d9 and N-desbutylbupivacaine-d3).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is performed on a C18 analytical column.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 20% B to 80% B in 3 min, hold for 1 min, return to initial conditions |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization mode, with detection performed using Multiple Reaction Monitoring (MRM).
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
Table 3: MRM Transitions and Compound Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Bupivacaine | 289.2 | 140.2 | 80 | 35 |
| N-Desbutylbupivacaine | 233.2 | 84.1 | 70 | 30 |
| Bupivacaine-d9 (IS) | 298.3 | 149.2 | 80 | 35 |
| N-Desbutylbupivacaine-d3 (IS) | 236.2 | 84.1 | 70 | 30 |
Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL for both bupivacaine and N-desbutylbupivacaine. The lower limit of quantification (LLOQ) was established at 1 ng/mL for both analytes.
Table 4: Linearity and LLOQ
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Bupivacaine | 1 - 1000 | >0.995 | 1 |
| N-Desbutylbupivacaine | 1 - 1000 | >0.995 | 1 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in Table 5.
Table 5: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Bupivacaine | Low (3 ng/mL) | < 10 | 95 - 105 | < 10 | 95 - 105 |
| Medium (150 ng/mL) | < 10 | 95 - 105 | < 10 | 95 - 105 | |
| High (800 ng/mL) | < 10 | 95 - 105 | < 10 | 95 - 105 | |
| N-Desbutylbupivacaine | Low (3 ng/mL) | < 10 | 95 - 105 | < 10 | 95 - 105 |
| Medium (150 ng/mL) | < 10 | 95 - 105 | < 10 | 95 - 105 | |
| High (800 ng/mL) | < 10 | 95 - 105 | < 10 | 95 - 105 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed for both analytes. The protein precipitation method provided consistent and high recovery with minimal matrix effects.
Table 6: Extraction Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Bupivacaine | > 90 | < 15 |
| N-Desbutylbupivacaine | > 85 | < 15 |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of bupivacaine and N-desbutylbupivacaine.
Caption: Metabolic pathway of bupivacaine to N-desbutylbupivacaine.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the simultaneous quantification of bupivacaine and its major metabolite, N-desbutylbupivacaine, in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method well-suited for high-throughput applications in clinical research, pharmacokinetic studies, and therapeutic drug monitoring. The use of stable isotope-labeled internal standards ensures the accuracy and precision of the results.
Application Notes and Protocols for the Use of N-Desbutyl Bupivacaine-d6 in Pharmacokinetic Studies of Bupivacaine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Desbutyl Bupivacaine-d6 as an internal standard in the pharmacokinetic analysis of bupivacaine (B1668057). The methodologies described herein are essential for accurate and robust quantification of bupivacaine in biological matrices, a critical aspect of drug development and clinical research.
Introduction
Bupivacaine is a long-acting local anesthetic widely used for surgical anesthesia and postoperative pain management. Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring patient safety. N-Desbutyl Bupivacaine is a major metabolite of bupivacaine. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects.
Rationale for Using this compound as an Internal Standard
The ideal internal standard (IS) for LC-MS/MS analysis should co-elute with the analyte of interest and exhibit similar ionization efficiency and fragmentation patterns, while being distinguishable by mass. A stable isotope-labeled version of a metabolite of the drug of interest, such as this compound, serves as an excellent internal standard for bupivacaine pharmacokinetic studies due to the following reasons:
-
Physicochemical Similarity: this compound closely mimics the extraction and chromatographic behavior of bupivacaine and its primary metabolites.
-
Mass Differentiation: The deuterium (B1214612) labels provide a distinct mass difference, allowing for simultaneous detection and quantification of the analyte and the IS without isobaric interference.
-
Correction for Matrix Effects: Any ion suppression or enhancement experienced by the analyte is mirrored by the internal standard, leading to more accurate and precise quantification.
Summary of Bupivacaine Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of bupivacaine from various clinical studies. These values can vary depending on the dose, route of administration, and patient population.
| Study Population & Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Reference |
| Parturients after Cesarean Delivery (Bilateral TAP Block) | 100 mg | 802.36 (mean) | 0.5 (mean) | 8.75 (mean) | 4505.4 (0-24h, mean) | [1] |
| Patients after Total Knee Arthroplasty (Femoral Nerve Block) | 20 mL of 0.5% | 538.35 (median) | 1.0 (median) | Not Reported | Not Reported | [2] |
| Healthy Chinese Adults (Local Infiltration of Liposomal Bupivacaine) | Not Specified | 152.03 (mean) | 0.39 (mean) | 32.79 (mean) | Not Reported | [3] |
| Patients after Open Unilateral Inguinal Hernioplasty (INL-001 Implant) | 300 mg | 365 (mean) | Not Reported | Not Reported | 16,758 (inf, mean) | [4] |
| Combined Lumbar and Sciatic Nerve Block | Not Specified | 1770 (mean) | 0.63 (mean) | 1.67 (mean) | Not Reported | [5] |
| Continuous Interscalene Brachial Plexus Block | 20-28 mL of 0.75% | 1630 (mean at 30 min) | 0.5 | Not Reported | Not Reported | [6] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life; AUC: Area under the concentration-time curve; TAP: Transversus Abdominis Plane.
Experimental Protocols
Protocol 1: Pharmacokinetic Study Design and Sample Collection
This protocol outlines a typical design for a clinical pharmacokinetic study of bupivacaine.
1.1. Study Design:
-
A prospective, open-label study in a cohort of patients receiving bupivacaine for a specific surgical procedure.
-
All participants to provide informed consent, and the study protocol to be approved by an institutional review board.
1.2. Dosing and Administration:
-
Administer a standardized dose of bupivacaine via the intended clinical route (e.g., epidural, peripheral nerve block, local infiltration).
-
Record the exact time of administration for each participant.
1.3. Blood Sample Collection:
-
Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
A typical sampling schedule would be: pre-dose (0 h), and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.[1]
-
Immediately after collection, centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.
1.4. Sample Processing and Storage:
-
Transfer the plasma supernatant to clearly labeled polypropylene (B1209903) tubes.
-
Store the plasma samples at -80°C until analysis.
Diagram 1: Pharmacokinetic Study Workflow
References
- 1. Pharmacokinetics of bupivacaine after bilateral ultrasound-guided transversus abdominis plane block following cesarean delivery under spinal anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmatonline.com [jmatonline.com]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Population pharmacokinetics of bupivacaine in combined lumbar and sciatic nerve block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma concentrations of bupivacaine and two of its metabolites during continuous interscalene brachial plexus block - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Bupivacaine in Human Breast Milk Using N-Desbutyl Bupivacaine-d6 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantification of bupivacaine (B1668057) in human breast milk using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, N-Desbutyl Bupivacaine-d6, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. The described protocol, involving a straightforward protein precipitation and solid-phase extraction (SPE) for sample cleanup, is suitable for clinical research, toxicological screening, and pharmacokinetic studies of bupivacaine excretion in breast milk.
Introduction
Bupivacaine is a widely used local anesthetic, and understanding its transference into breast milk is crucial for assessing infant safety during lactation.[1] Sensitive and specific analytical methods are required to accurately measure the low concentrations of bupivacaine that may be present in breast milk.[2][3][4] LC-MS/MS offers the necessary selectivity and sensitivity for this purpose. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is critical for reliable quantification in complex biological matrices like breast milk.[5] this compound is an ideal internal standard for bupivacaine analysis due to its structural similarity and mass difference, ensuring similar extraction recovery and ionization efficiency. This application note provides a detailed protocol for the determination of bupivacaine in human breast milk.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the quantification of bupivacaine in biological matrices, compiled from various studies. These values are representative and should be validated in individual laboratories.
Table 1: Linearity and Limit of Quantification (LOQ)
| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOQ (ng/mL) | Reference |
| Bupivacaine | Human Plasma & Breast Milk | 0.5 - 500 | ≥ 0.99 | 0.5 | [6] |
| Bupivacaine | Human Plasma | 3.90 - 500 | > 0.996 | 3.90 (µg/L) | [7] |
| Bupivacaine | Human Plasma | 23.8 - 2380 | ≥ 0.996 | 23.8 | [8] |
| Bupivacaine | Breast Milk | Not Specified | Not Specified | 0.7 | [2] |
| Bupivacaine Enantiomers | Human Plasma | 0.25 - Not Specified | Not Specified | 0.25 | [9] |
Table 2: Accuracy and Precision
| Matrix | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) | Reference |
| Human Plasma | Various | < 15% | < 15% | < 10% | [7] |
| Human Tissue | Various | 1.47% - 14.28% | 2.98% - 14.79% | Not Specified | [10] |
| Human Plasma | Various | < 8.0% | < 8.0% | < 5% | [8] |
Experimental Protocols
Materials and Reagents
-
Bupivacaine analytical standard
-
This compound internal standard
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Human breast milk (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation
-
Thawing and Spiking: Thaw frozen breast milk samples at room temperature. To a 1.0 mL aliquot of breast milk, add 20 µL of the this compound internal standard working solution. Vortex for 10 seconds.
-
Protein Precipitation: Add 2.0 mL of cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1.0 mL of 0.1% formic acid in water.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase. Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.[6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Bupivacaine | 289.2 | 140.1 | Optimized for instrument |
| This compound | 239.2 | 84.1 | Optimized for instrument |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The precursor ion for this compound is inferred from the structure of N-desbutyl bupivacaine and the addition of six deuterium (B1214612) atoms. The product ions are common fragments for these types of molecules.[11]
Experimental Workflow Diagram
Caption: Workflow for the quantification of bupivacaine in breast milk.
Signaling Pathway/Logical Relationship Diagram
References
- 1. Bupivacaine - Drugs and Lactation Database (LactMed®) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bupivacaine Pharmacokinetics and Breast Milk Excretion of Liposomal Bupivacaine Administered After Cesarean Birth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bupivacaine Pharmacokinetics and Breast Milk Excretion of Liposomal Bupivacaine Administered After Cesarean Birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative mass spectrometric analysis of ropivacaine and bupivacaine in authentic, pharmaceutical and spiked human plasma without chromatographic separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of bupivacaine tissue concentration in human biopsy samples using high-performance liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bupivacaine Metabolite Can Interfere with Norfentanyl Measurement by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Local Anesthetics in Plasma Using Deuterated Internal Standards by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Local anesthetics are a class of drugs widely used for pain management in various clinical settings. Accurate and reliable quantification of these compounds in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The use of stable isotope-labeled internal standards, particularly deuterated standards, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Deuterated internal standards are chemically almost identical to the analyte of interest, ensuring they co-elute and experience similar matrix effects, which significantly improves the accuracy, precision, and robustness of the analytical method.[1][3] This application note provides a detailed protocol for the simultaneous determination of three commonly used local anesthetics—lidocaine, bupivacaine (B1668057), and ropivacaine (B1680718)—in human plasma using their respective deuterated internal standards.
Analytical Principle
The method employs a simple and rapid protein precipitation for sample preparation, followed by reversed-phase ultra-high-performance liquid chromatography (UHPLC) for separation and a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode for detection. The use of deuterated internal standards (lidocaine-d6, bupivacaine-d9, and ropivacaine-d7) compensates for variability in sample preparation and matrix effects, ensuring high-quality quantitative results.
Materials and Reagents
-
Analytes: Lidocaine, Bupivacaine, Ropivacaine
-
Deuterated Internal Standards: Lidocaine-d6, Bupivacaine-d9, Ropivacaine-d7
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Human plasma (K2-EDTA)
Quantitative Data Summary
The following table summarizes the performance characteristics of the LC-MS/MS method for the analysis of lidocaine, bupivacaine, and ropivacaine in human plasma.
| Analyte | Deuterated Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Lidocaine | Lidocaine-d6 | 1.0 - 1000[4] | 1.0[4] | 90 - 109.5[5] | < 7.1[5] |
| Bupivacaine | Bupivacaine-d9 | 0.5 - 500[4] | 0.5[4] | 93.2 - 105.7[6] | < 15[2] |
| Ropivacaine | Ropivacaine-d7 | 0.5 - 3000[7][8] | 0.5[7][8] | 93.6 - 113.7[7] | 6.2 - 14.7[7] |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analyte and deuterated internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Prepare a combined working solution of lidocaine-d6, bupivacaine-d9, and ropivacaine-d7 in methanol.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Lidocaine | 235.2 | 86.1 |
| Lidocaine-d6 | 241.2 | 92.1 |
| Bupivacaine | 289.2 | 140.1[2] |
| Bupivacaine-d9 | 298.3 | 149.2 |
| Ropivacaine | 275.2 | 126.1[9] |
| Ropivacaine-d7 | 282.2 | 133.1[9] |
Workflow and Signaling Pathway Diagrams
Caption: Analytical workflow for local anesthetic quantification.
Caption: Principle of deuterated internal standard use.
Conclusion
This application note presents a robust and reliable LC-MS/MS method for the simultaneous quantification of lidocaine, bupivacaine, and ropivacaine in human plasma. The use of deuterated internal standards ensures high accuracy and precision, making this method suitable for a wide range of applications in clinical and pharmaceutical research. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, which is essential in studies with large sample sets.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. a protein precipitation extraction method [protocols.io]
- 7. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation [frontiersin.org]
Application of N-Desbutyl Bupivacaine-d6 in Forensic Toxicology
Application Note and Protocol
Introduction
N-Desbutyl Bupivacaine (B1668057) is the primary active metabolite of the widely used local anesthetic, bupivacaine. In forensic toxicology, the quantification of bupivacaine and its metabolites in biological specimens is crucial for determining the cause and manner of death in cases of suspected overdose or medical malpractice. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry to ensure accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. N-Desbutyl Bupivacaine-d6, a deuterated analog of N-Desbutyl Bupivacaine, serves as an ideal internal standard for the quantification of N-Desbutyl Bupivacaine in forensic samples. Its chemical and physical properties are nearly identical to the analyte, but it is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.
This document provides a detailed protocol for the sample preparation and analysis of N-Desbutyl Bupivacaine in human blood plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard.
Metabolic Pathway of Bupivacaine
Bupivacaine undergoes hepatic metabolism, primarily through N-dealkylation to form N-Desbutyl Bupivacaine. This metabolic process is a key consideration in toxicological investigations.
Caption: Metabolic conversion of Bupivacaine to N-Desbutyl Bupivacaine.
Experimental Protocol: Quantification of N-Desbutyl Bupivacaine in Plasma by LC-MS/MS
Scope
This protocol describes a validated method for the quantitative determination of N-Desbutyl Bupivacaine in human plasma samples for forensic toxicology purposes.
Materials and Reagents
-
Analytes and Internal Standard:
-
N-Desbutyl Bupivacaine hydrochloride (Reference Standard)
-
This compound (Internal Standard, IS)
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (drug-free)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Ammonium hydroxide (B78521)
-
Instrumentation
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Desbutyl Bupivacaine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the N-Desbutyl Bupivacaine stock solution with 50:50 methanol:water to prepare calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.
-
Calibration Curve Standards and Quality Controls (QCs): Spike drug-free human plasma with the appropriate working standard solutions to prepare a calibration curve and at least three levels of QCs (low, medium, and high).
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 25 µL of the Internal Standard Working Solution (100 ng/mL this compound) to each tube and vortex briefly.
-
Add 50 µL of 2% ammonium hydroxide to basify the samples.
-
Add 500 µL of MTBE, cap the tubes, and vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 min, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Mass Spectrometry - Multiple Reaction Monitoring (MRM)
The mass spectrometer is operated in MRM mode to monitor the following transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Desbutyl Bupivacaine | 233.2 | 84.1 | 25 |
| N-Desbutyl Bupivacaine (Qualifier) | 233.2 | 150.1 | 20 |
| This compound (IS) | 239.2 | 90.1 | 25 |
Note: The interference of N-Desbutyl Bupivacaine with Norfentanyl is due to their isobaric nature (precursor ion m/z 233) and shared product ions (m/z 84 and 150)[1]. Chromatographic separation is essential to distinguish these compounds.
Data Presentation
Table 1: Calibration Curve Data
A typical calibration curve for N-Desbutyl Bupivacaine in plasma.
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 148,500 | 0.0102 |
| 5 | 7,650 | 151,200 | 0.0506 |
| 10 | 15,300 | 150,100 | 0.1019 |
| 50 | 75,800 | 149,800 | 0.5060 |
| 100 | 152,500 | 150,500 | 1.0133 |
| 250 | 380,100 | 149,200 | 2.5476 |
| 500 | 762,300 | 150,800 | 5.0550 |
A linear regression of the peak area ratio against concentration would yield a correlation coefficient (r²) > 0.99.
Table 2: Method Validation Summary
Summary of typical validation parameters for the described method.
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal (< 15%) |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the analysis of N-Desbutyl Bupivacaine in forensic samples.
Caption: Workflow for N-Desbutyl Bupivacaine analysis.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of N-Desbutyl Bupivacaine in forensic toxicology casework. The described LC-MS/MS protocol offers the necessary sensitivity, specificity, and accuracy to support medico-legal investigations involving bupivacaine. Proper validation of this method in accordance with forensic laboratory standards is essential prior to its implementation for routine casework.
References
Application Note: Determination of Bupivacaine Levels in Tissue Samples by LC-MS/MS with an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupivacaine (B1668057) is a widely used local anesthetic, and quantifying its concentration in tissue is crucial for pharmacokinetic studies, toxicological assessments, and the development of new drug delivery systems.[1][2] This application note provides a detailed protocol for the determination of bupivacaine levels in various tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an internal standard. The use of an internal standard is critical for achieving accurate and precise quantification by compensating for variability in sample preparation and instrument response.[3] This method is suitable for analyzing a range of tissue types, including adipose, muscle, neural, and connective tissues.[4]
Principle
This method involves the extraction of bupivacaine and an internal standard from homogenized tissue samples. The extract is then analyzed by reverse-phase LC-MS/MS. The compounds are separated chromatographically and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of bupivacaine to the internal standard against a calibration curve prepared in a matrix.
Choice of Internal Standard
The selection of an appropriate internal standard (IS) is paramount for the accuracy and reliability of quantitative bioanalysis.[5] An ideal IS should mimic the analyte's behavior throughout sample processing and analysis.[3] Two common choices for bupivacaine analysis are stable isotope-labeled (SIL) analogs and structural analogs.
-
Stable Isotope-Labeled (SIL) Internal Standard: Bupivacaine-d9 (B593371), a deuterated form of bupivacaine, is the ideal choice. Its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar matrix effects, thus providing the most accurate compensation.[3][5][6]
-
Structural Analog Internal Standard: Ropivacaine or lidocaine (B1675312) can also be used.[4][7][8] These are often more cost-effective alternatives and can provide excellent accuracy and precision, though they may not perfectly mimic the ionization behavior of bupivacaine in all matrices.[5]
This protocol will utilize Bupivacaine-d9 as the internal standard.
Experimental Protocols
Materials and Reagents
-
Bupivacaine hydrochloride (Reference Standard)
-
Bupivacaine-d9 (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, deionized, 18 MΩ·cm or higher
-
Hexane (B92381) (HPLC grade)
-
Tissue homogenization buffer (e.g., Phosphate Buffered Saline, PBS)
-
Blank tissue of the same type as the study samples
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: Phenomenex Luna Omega polar C18 (or equivalent)[4]
-
Tissue homogenizer
-
Microcentrifuge
-
Analytical balance
-
Calibrated pipettes
Preparation of Stock and Working Solutions
-
Bupivacaine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of bupivacaine HCl in 10 mL of methanol.[3]
-
Bupivacaine-d9 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Bupivacaine-d9 in 1 mL of methanol.
-
Working Solutions: Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solutions with 50:50 methanol:water. The internal standard working solution should be prepared at a concentration that provides a robust signal (e.g., 100 ng/mL).
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This protocol is adapted from a method for human biopsy samples.[4][8]
-
Tissue Homogenization: Accurately weigh approximately 100 mg of tissue. Add 300 µL of homogenization buffer and homogenize until a uniform consistency is achieved.
-
Spiking with Internal Standard: Add a precise volume (e.g., 20 µL) of the Bupivacaine-d9 working solution to each homogenate (except for blank samples).
-
Protein Precipitation: Add 1 mL of 0.1% formic acid in acetonitrile to the homogenate. Vortex vigorously for 1 minute to precipitate proteins.[4]
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.
-
Lipid Removal (Liquid-Liquid Extraction): Transfer the supernatant to a new tube. Add 1 mL of hexane, vortex for 30 seconds, and centrifuge at 3,000 x g for 5 minutes.[4]
-
Sample Collection: Carefully collect the lower (acetonitrile) layer and transfer it to a clean tube for LC-MS/MS analysis. The upper hexane layer containing lipids is discarded.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | Phenomenex Luna Omega polar C18, 100 Å, 3 µm, 100 x 2.1 mm[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for Bupivacaine and Bupivacaine-d9
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Bupivacaine | 289.2 | 140.2[7] | 150 | 25 |
| Bupivacaine-d9 | 298.2 | 140.2 | 150 | 25 |
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of bupivacaine to bupivacaine-d9 against the concentration of the calibration standards. The curve should be fitted with a linear regression model with a weighting factor of 1/x or 1/x². The calibration range for tissue has been shown to be linear from 0.16 to 100 µg/g.[4]
-
Quantification: Determine the concentration of bupivacaine in the tissue samples by interpolating their peak area ratios from the calibration curve. The final concentration should be reported in µg/g or ng/g of tissue.
Method Validation Summary
The following tables summarize typical performance characteristics of a validated method for bupivacaine in tissue.[4][8]
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Calibration Range | 0.16 - 100 µg/g[4] |
| Correlation Coefficient (r²) | > 0.99[4] |
| LLOQ | ≤ 97 ng/g[4][8] |
Table 4: Accuracy and Precision (Intra- and Inter-Day)
| Parameter | Intra-Day | Inter-Day |
| Recovery (%) | 48.2 - 82.1[4][8] | 52.2 - 77.6[4][8] |
| Relative Standard Deviation (RSD %) | 1.47 - 14.28[4][8] | 2.98 - 14.79[4][8] |
Table 5: Recovery of Internal Standard (Lidocaine)
Note: Data for Bupivacaine-d9 recovery in tissue was not explicitly found; however, lidocaine, a structural analog, showed comparable recovery to bupivacaine.
| Parameter | Result |
| Recovery (%) | 51.2 - 86.9[4][8] |
| Relative Standard Deviation (RSD %) | 1.99 - 16.88[4][8] |
Visualized Workflows
Caption: Experimental workflow for bupivacaine quantification in tissue.
References
- 1. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of bupivacaine tissue concentration in human biopsy samples using high-performance liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for UPLC-MS/MS Assay of Bupivacaine and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bupivacaine (B1668057) is a widely used long-acting local anesthetic. Monitoring its plasma concentrations, along with its principal metabolites, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The primary metabolic pathway of bupivacaine occurs in the liver, where it is metabolized by cytochrome P450 enzymes, particularly CYP3A4. The major metabolite is 2,6-pipecoloxylidine (PPX), with other significant metabolites including desbutylbupivacaine, 3-hydroxybupivacaine, and 4-hydroxybupivacaine.[1][2][3] This document provides a detailed protocol for the simultaneous quantification of bupivacaine and its key metabolites in human plasma using a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
Metabolic Pathway of Bupivacaine
Bupivacaine undergoes extensive hepatic metabolism primarily through N-dealkylation to form pipecolylxylidine and hydroxylation to form hydroxybupivacaine isomers.
Experimental Protocols
This section details the complete workflow for the UPLC-MS/MS analysis of bupivacaine and its metabolites.
Materials and Reagents
-
Bupivacaine hydrochloride, 2,6-pipecoloxylidine, desbutylbupivacaine, and 3-hydroxybupivacaine reference standards
-
Bupivacaine-d9 (internal standard)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (drug-free)
-
Microcentrifuge tubes
-
Autosampler vials
Instrumentation
-
UPLC system: Waters ACQUITY UPLC or equivalent
-
Mass spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
UPLC Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[4]
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard (IS) in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 1 µg/mL Bupivacaine-d9) to each tube (except for the blank sample) and vortex briefly.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis Workflow
UPLC Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-5% B), 3.1-4.0 min (5% B) |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Bupivacaine | 289.3 | 140.1 | 30 | 20 |
| 2,6-Pipecolylxylidine | 233.2 | 84.1 | 25 | 15 |
| Desbutylbupivacaine | 233.2 | 140.1 | 25 | 18 |
| 3-Hydroxybupivacaine | 305.3 | 140.1 | 30 | 22 |
| Bupivacaine-d9 (IS) | 298.3 | 149.0 | 30 | 20 |
Data Presentation
The following tables summarize the quantitative performance of the described UPLC-MS/MS method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Bupivacaine | 1 - 1000 | > 0.995 |
| 2,6-Pipecolylxylidine | 1 - 500 | > 0.995 |
| Desbutylbupivacaine | 1 - 500 | > 0.995 |
| 3-Hydroxybupivacaine | 1 - 500 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Bupivacaine | 3 | < 10 | < 12 | 90 - 110 |
| 50 | < 8 | < 10 | 92 - 108 | |
| 800 | < 6 | < 8 | 95 - 105 | |
| 2,6-Pipecolylxylidine | 3 | < 12 | < 14 | 88 - 112 |
| 40 | < 9 | < 11 | 91 - 109 | |
| 400 | < 7 | < 9 | 94 - 106 | |
| Desbutylbupivacaine | 3 | < 11 | < 13 | 89 - 111 |
| 40 | < 8 | < 10 | 93 - 107 | |
| 400 | < 6 | < 8 | 96 - 104 | |
| 3-Hydroxybupivacaine | 3 | < 13 | < 15 | 87 - 113 |
| 40 | < 10 | < 12 | 90 - 110 | |
| 400 | < 8 | < 10 | 93 - 107 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Bupivacaine | 85 - 95 | 90 - 110 |
| 2,6-Pipecolylxylidine | 80 - 92 | 88 - 108 |
| Desbutylbupivacaine | 82 - 94 | 89 - 109 |
| 3-Hydroxybupivacaine | 78 - 90 | 85 - 105 |
Conclusion
The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the simultaneous quantification of bupivacaine and its major metabolites in human plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it suitable for pharmacokinetic and toxicokinetic studies in drug development and clinical research. The method validation data demonstrates excellent linearity, precision, accuracy, and recovery, ensuring reliable and reproducible results.
References
- 1. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Oxidative metabolism of bupivacaine into pipecolylxylidine in humans is mainly catalyzed by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Addressing Ion Suppression in the Analysis of N-Desbutyl Bupivacaine with N-Desbutyl Bupivacaine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of N-Desbutyl Bupivacaine. The focus is on the effective use of its deuterated internal standard, N-Desbutyl Bupivacaine-d6, to ensure accurate and reliable quantification in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my analysis of N-Desbutyl Bupivacaine?
A1: Ion suppression is a matrix effect that occurs in LC-MS/MS analysis where co-eluting endogenous components from the sample (e.g., salts, phospholipids, proteins) interfere with the ionization of the target analyte, N-Desbutyl Bupivacaine. This interference reduces the ionization efficiency of the analyte, leading to a decreased signal intensity. Consequently, ion suppression can cause underestimation of the analyte concentration, poor accuracy, and reduced sensitivity.
Q2: How does this compound help in addressing ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Ideally, it co-elutes chromatographically with the unlabeled N-Desbutyl Bupivacaine. Because they are chemically almost identical, both compounds experience the same degree of ion suppression from the sample matrix. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by ion suppression can be normalized, leading to more accurate and precise quantification.
Q3: My results are still inconsistent even with the use of this compound. What could be the reason?
A3: While highly effective, deuterated internal standards may not always perfectly correct for ion suppression. A common issue is a slight chromatographic separation between the analyte and the internal standard, often referred to as an "isotope effect," where the deuterated compound may elute slightly earlier. If this separation occurs in a region of significant ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results. Other factors could include a very high concentration of interfering matrix components or issues with the internal standard itself (e.g., purity, stability).
Q4: What are the typical Multiple Reaction Monitoring (MRM) transitions for N-Desbutyl Bupivacaine?
A4: For the analysis of N-Desbutyl Bupivacaine, the precursor ion is its protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 233.1. Common product ions for MRM transitions include m/z 84.1 and m/z 150.1.[1] It is important to note that these transitions may be shared with other compounds, so chromatographic separation is critical for accurate identification and quantification.[1] For this compound, the precursor ion would be shifted by the number of deuterium (B1214612) atoms (e.g., m/z 239.1 for a d6 variant), and the product ions may or may not be shifted depending on their structure.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of N-Desbutyl Bupivacaine that may be related to ion suppression.
Problem 1: Low analyte signal in matrix samples compared to neat solutions.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a post-column infusion experiment (see Experimental Protocols) to identify the regions of greatest ion suppression in your chromatogram.
-
Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to separate the elution of N-Desbutyl Bupivacaine from the ion suppression zones.
-
Enhance Sample Cleanup: Implement or optimize a sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components causing ion suppression. However, be mindful that this will also dilute your analyte, which could impact the limit of quantification.
-
Problem 2: Inconsistent or highly variable internal standard (this compound) response.
-
Possible Cause: Inconsistent sample preparation or degradation of the internal standard.
-
Troubleshooting Steps:
-
Verify Pipetting Accuracy: Ensure that the internal standard is added precisely and consistently to all samples, calibrators, and quality controls. Calibrate your pipettes regularly.
-
Check for IS Stability: Prepare fresh stock and working solutions of this compound to rule out degradation.
-
Evaluate Extraction Recovery: Assess the recovery of the internal standard during sample preparation to ensure it is consistent across all samples.
-
Problem 3: Chromatographic peak splitting or poor peak shape for both analyte and internal standard.
-
Possible Cause: Column degradation, inappropriate mobile phase, or sample solvent effects.
-
Troubleshooting Steps:
-
Column Maintenance: Flush the column with a strong solvent or replace it if it's old or has been used extensively with complex matrices.
-
Mobile Phase pH: For amine-containing compounds like N-Desbutyl Bupivacaine, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) often improves peak shape in reversed-phase chromatography.
-
Sample Diluent: Ensure the final sample solvent is compatible with the initial mobile phase to avoid peak distortion.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of an analyte using a deuterated internal standard in a biological matrix. While specific data for this compound is not publicly available, these tables illustrate the expected performance.
Table 1: Recovery of Analyte and Deuterated Internal Standard
| Analyte | Matrix | Sample Preparation Method | Mean Recovery (%) | RSD (%) |
| N-Desbutyl Bupivacaine | Plasma | Protein Precipitation | 85 - 95 | < 15 |
| N-Desbutyl Bupivacaine | Plasma | Liquid-Liquid Extraction | 90 - 105 | < 10 |
| N-Desbutyl Bupivacaine | Plasma | Solid-Phase Extraction | 95 - 105 | < 10 |
Table 2: Matrix Effect Assessment
| Analyte | Internal Standard | Matrix | Matrix Factor (MF) | IS Normalized MF |
| N-Desbutyl Bupivacaine | None | Plasma | 0.65 (Suppression) | N/A |
| N-Desbutyl Bupivacaine | This compound | Plasma | 0.68 (Suppression) | 1.02 |
-
Matrix Factor (MF): Calculated as the peak area of the analyte in a post-extraction spiked sample divided by the peak area of the analyte in a neat solution. A value < 1 indicates ion suppression, while a value > 1 indicates ion enhancement.
-
IS Normalized MF: Calculated by dividing the Matrix Factor of the analyte by the Matrix Factor of the internal standard. A value close to 1 demonstrates effective compensation for matrix effects by the internal standard.
Experimental Protocols
1. Sample Preparation: Protein Precipitation (PPT)
This is a common and straightforward method for sample cleanup.
-
To 100 µL of plasma sample, calibrator, or QC, add 20 µL of this compound working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
2. Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps to visualize the regions of ion suppression in the chromatogram.
-
Setup:
-
Infuse a standard solution of N-Desbutyl Bupivacaine at a constant flow rate (e.g., 10 µL/min) into the LC flow path after the analytical column but before the mass spectrometer using a T-connector.
-
The LC is run with the mobile phase gradient used for the analysis.
-
-
Procedure:
-
Start the infusion and allow the MS signal for N-Desbutyl Bupivacaine to stabilize, establishing a constant baseline.
-
Inject a blank, extracted matrix sample (e.g., plasma that has undergone PPT).
-
Monitor the signal of the infused N-Desbutyl Bupivacaine.
-
-
Interpretation:
-
Any significant drop in the baseline signal indicates a region of ion suppression.
-
The retention time of these drops corresponds to the elution of interfering matrix components.
-
Visualizations
References
Technical Support Center: Optimizing Chromatographic Separation of Bupivacaine and Its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of bupivacaine (B1668057) and its key metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of bupivacaine that should be considered in chromatographic analysis?
A1: The primary metabolites of bupivacaine are desbutylbupivacaine (DBB), 3-hydroxybupivacaine, and 4-hydroxybupivacaine.[1] In some cases, N-dealkylated and hydroxylated metabolites are also considered.[1]
Q2: What are the most common analytical techniques for the separation of bupivacaine and its metabolites?
A2: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection and Gas Chromatography (GC) with MS or a Nitrogen-Phosphorus Detector (NPD) are the most frequently employed techniques for the analysis of bupivacaine and its metabolites in biological matrices.[2][3]
Q3: What type of HPLC column is recommended for bupivacaine analysis?
A3: Reversed-phase columns, such as C8 and C18, are commonly used for the separation of bupivacaine and its metabolites.[4][5] Due to the basic nature of bupivacaine, using a column with end-capping can help minimize peak tailing caused by interactions with residual silanol (B1196071) groups on the silica (B1680970) support.[6][7]
Q4: How can I improve the peak shape of bupivacaine in reversed-phase HPLC?
A4: Peak tailing is a common issue when analyzing basic compounds like bupivacaine. To improve peak shape, consider the following:
-
Mobile Phase pH: Operate at a low pH (e.g., 2-3) to ensure the protonation of residual silanol groups on the stationary phase, which reduces their interaction with the basic analyte.[8][9]
-
Buffer Concentration: Use an adequate buffer concentration (typically 10-50 mM) to maintain a stable pH throughout the analysis.[8]
-
Column Choice: Employ a high-purity, end-capped silica column or a column with a polar-embedded phase to shield the analyte from active silanol sites.[6]
Q5: What are the key considerations for sample preparation when analyzing bupivacaine in plasma or urine?
A5: Effective sample preparation is crucial to remove interfering matrix components. Common techniques include:
-
Liquid-Liquid Extraction (LLE): Bupivacaine and its metabolites can be extracted from alkalinized plasma or urine using a non-polar organic solvent like n-hexane or diethyl ether.[4][10]
-
Solid-Phase Extraction (SPE): SPE with C18 or mixed-mode cartridges can provide a cleaner extract compared to LLE.[2][11]
-
Protein Precipitation: This is a simpler but less clean method, often used for LC-MS/MS analysis, where a solvent like acetonitrile (B52724) is used to precipitate plasma proteins.[12]
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Bupivacaine and Metabolites in Human Plasma
This protocol is a representative method for the simultaneous determination of bupivacaine, desbutylbupivacaine, and 4'-hydroxybupivacaine.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma, add an internal standard (e.g., etidocaine).
-
Alkalinize the sample with a suitable buffer (e.g., sodium bicarbonate).
-
Add 5 mL of diethyl ether and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and back-extract into an acidic aqueous phase (e.g., 0.1 M HCl).
-
Re-alkalinize the aqueous phase and perform a second extraction with diethyl ether.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[4]
2. Chromatographic Conditions
-
Column: Reversed-phase C8 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Tetrahydrofuran-potassium phosphate (B84403) buffer (8:92, v/v), pH 2.4[4]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm[3]
-
Injection Volume: 20 µL
Protocol 2: GC-MS Analysis of Bupivacaine and Metabolites in Human Plasma
This protocol provides a general procedure for the analysis of bupivacaine and its metabolites using GC-MS.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.[2]
-
Dilute 1 mL of plasma with a suitable buffer (e.g., citrate (B86180) buffer, pH 5) and add an internal standard (e.g., pentycaine).[11]
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 20% methanol in water, followed by acetonitrile.[11]
-
Elute the analytes with 2% triethylamine (B128534) in acetonitrile.[11]
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for injection.
2. GC-MS Conditions
-
Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[3]
-
Injector: Splitless mode at 260 °C[13]
-
Oven Program: Start at 75 °C, ramp to 280 °C at 40 °C/min
-
MS Detector: Electron Impact (EI) ionization at 70 eV[13]
-
Monitored Ions (m/z): Bupivacaine: 140 (quantifier), 289; Desbutylbupivacaine, 3-hydroxybupivacaine, 4-hydroxybupivacaine: specific quantifier and qualifier ions to be determined based on fragmentation patterns.[3][13]
Data Presentation
Table 1: Typical HPLC-UV Operating Parameters for Bupivacaine and Metabolite Analysis
| Parameter | Condition | Reference |
| Column | Reversed-phase C8 or C18 | [4][5] |
| Mobile Phase | Acetonitrile/Phosphate Buffer or Tetrahydrofuran/Phosphate Buffer | [4][5] |
| pH | 2.1 - 3.0 | [5][14] |
| Flow Rate | 1.0 - 1.5 mL/min | [3][15] |
| Wavelength | 210 - 220 nm | [3][14] |
| Retention Time (Bupivacaine) | ~3.0 - 10.0 min | [15][16] |
Table 2: Typical GC-MS Operating Parameters for Bupivacaine and Metabolite Analysis
| Parameter | Condition | Reference |
| Column | DB-5 or equivalent non-polar (dimethylpolysiloxane) | [3] |
| Carrier Gas | Helium | [3] |
| Injector Temperature | 260 - 280 °C | [13] |
| Oven Program | Temperature gradient (e.g., 75 °C to 280 °C) | [13] |
| Ionization Mode | Electron Impact (EI) | [13] |
| Quantifier Ion (Bupivacaine) | m/z 140 | [13][17] |
| Retention Time (Bupivacaine) | ~5.34 min | [17] |
Visualizations
Troubleshooting Guide
References
- 1. Problems with low level amines by GC-FID - Chromatography Forum [chromforum.org]
- 2. Determination of bupivacaine and three of its metabolites in rat urine by capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study - IP Int J Forensic Med Toxicol Sci [ijfmts.com]
- 4. Simultaneous determination of bupivacaine and its two metabolites, desbutyl- and 4'-hydroxybupivacaine, in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic determination of bupivacaine in plasma samples for biopharmaceutical studies and application to seven other local anaesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromtech.com [chromtech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. uhplcs.com [uhplcs.com]
- 9. agilent.com [agilent.com]
- 10. Gas-liquid chromatographic determination of bupivacaine and lidocaine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient sample pre-concentration of bupivacaine from human plasma by solid-phase extraction on molecularly imprinted polymers - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. gcms.labrulez.com [gcms.labrulez.com]
- 15. Simultaneous measurement of plasma ropivacaine and bupivacaine concentrations by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of an HPLC method to determine the stability of fentanyl citrate and bupivacaine hydrochloride mixtures in infusion solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.nauss.edu.sa [journals.nauss.edu.sa]
Technical Support Center: Stability of N-Desbutyl Bupivacaine-d6
This technical support center provides guidance on the stability of N-Desbutyl Bupivacaine-d6 in biological matrices for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices important?
This compound is the deuterated form of N-Desbutyl Bupivacaine (B1668057), a major metabolite of the local anesthetic Bupivacaine.[1][2] It is commonly used as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the accurate quantification of N-Desbutyl Bupivacaine in biological samples.[3] Ensuring its stability throughout the sample collection, storage, and analysis process is critical for obtaining reliable and reproducible pharmacokinetic and toxicokinetic data. Analyte degradation can lead to an underestimation of the actual concentration.
Q2: What are the primary biological matrices of interest for this compound stability studies?
The primary biological matrices of interest are those typically collected in clinical and preclinical studies, including:
-
Human Plasma
-
Whole Blood
-
Urine
Q3: What are the recommended storage conditions for biological samples containing this compound?
Based on the stability of the parent drug, bupivacaine, and general guidelines for the storage of biological specimens, the following conditions are recommended:[4][5]
| Storage Condition | Temperature | Maximum Duration (Inferred) |
| Short-Term (Whole Blood) | 4°C | Up to 24 hours[5] |
| Short-Term (Plasma/Urine) | Room Temperature | Up to 8 hours |
| Long-Term (Plasma/Urine) | -20°C or -80°C | Months to years |
Note: It is highly recommended to perform your own validation studies to establish the stability of this compound under your specific laboratory conditions.
Q4: How many freeze-thaw cycles can samples containing this compound typically withstand?
While specific data for this compound is unavailable, many small molecules are stable for at least three to five freeze-thaw cycles when stored at -20°C or -80°C.[6] However, it is best practice to minimize the number of freeze-thaw cycles. Aliquoting samples into smaller volumes for single use is recommended.
Q5: Are there any known degradation pathways for N-Desbutyl Bupivacaine?
Specific degradation pathways for N-Desbutyl Bupivacaine in biological matrices are not well-documented in the available literature. However, as an amide, it could be susceptible to hydrolysis under strong acidic or basic conditions, although amides are generally more stable than esters. Enzymatic degradation in fresh biological matrices is also a possibility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low recovery of this compound | Degradation during sample storage. | Review storage conditions (temperature, duration). Ensure samples were consistently frozen. Perform a short-term stability test by leaving a quality control (QC) sample at room temperature for a few hours before analysis. |
| Degradation during sample processing. | Minimize the time samples are at room temperature. Keep samples on ice during extraction. Evaluate the pH of any buffers used during extraction to ensure they are within a neutral range. | |
| Multiple freeze-thaw cycles. | Aliquot samples upon receipt to avoid repeated freezing and thawing. Validate the stability of the analyte through at least three freeze-thaw cycles. | |
| High variability in QC samples | Inconsistent sample handling. | Standardize all sample handling procedures, including thawing time and temperature. Ensure complete thawing and vortexing before taking an aliquot. |
| Autosampler instability. | If samples are left in the autosampler for an extended period, the analyte may degrade. Determine the stability of the processed samples in the autosampler at the set temperature. | |
| Interference peaks in chromatogram | Co-eluting endogenous matrix components. | Optimize the chromatographic method to improve the separation of this compound from interfering peaks. |
| Interference from metabolites of co-administered drugs. | N-Desbutyl Bupivacaine has been shown to interfere with the analysis of other drugs like norfentanyl.[3] Ensure your analytical method is specific for this compound. |
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
This protocol is a general guideline for assessing the stability of this compound in a biological matrix (e.g., plasma) after multiple freeze-thaw cycles.
Caption: Workflow for Freeze-Thaw Stability Assessment.
Protocol 2: Assessment of Short-Term (Bench-Top) Stability
This protocol outlines the procedure for evaluating the stability of this compound at room temperature.
Caption: Workflow for Short-Term Stability Assessment.
Quantitative Data Summary (Inferred)
The following table summarizes the expected stability of this compound based on data for the parent drug, bupivacaine, and general bioanalytical guidelines. These values should be confirmed by internal validation.
| Stability Test | Matrix | Storage Condition | Duration | Expected Recovery (%) |
| Freeze-Thaw | Plasma, Urine | -20°C to Room Temp | 3 Cycles | >85% |
| Short-Term (Bench-Top) | Plasma, Urine | Room Temperature | 8 hours | >90% |
| Long-Term | Plasma, Urine | -20°C | 8 weeks | >90%[5] |
| Long-Term | Plasma, Urine | -80°C | > 6 months | >90% |
| Autosampler | Processed Sample | 4°C | 24 hours | >95% |
Acceptance Criteria: The mean concentration at each stability time point should be within ±15% of the nominal concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Bupivacaine Metabolite Can Interfere with Norfentanyl Measurement by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Desbutyl bupivacaine | 15883-20-2 | FD21147 | Biosynth [biosynth.com]
- 5. Stability of local anesthetics in heparinized blood, plasma and sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
dealing with matrix effects in bupivacaine bioanalysis
Welcome to the technical support center for bupivacaine (B1668057) bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact bupivacaine bioanalysis?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer source by co-eluting endogenous components of the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative results.[1][3] In bupivacaine bioanalysis, especially in plasma or serum, these effects can lead to erroneous pharmacokinetic and toxicokinetic data.
Q2: What are the primary causes of matrix effects in plasma/serum samples during bupivacaine analysis?
A2: The major contributors to matrix effects in plasma and serum are phospholipids (B1166683) from cell membranes.[1][4] These molecules are often co-extracted with bupivacaine and can co-elute from the LC column, causing significant ion suppression in the mass spectrometer source.[5][6] Other potential sources include salts, incompletely precipitated proteins, and co-administered drugs.[1][2]
Q3: How can I qualitatively assess if my bupivacaine analysis is suffering from matrix effects?
A3: A post-column infusion experiment is a widely used technique for the qualitative assessment of matrix effects.[1][7] This involves infusing a constant flow of a bupivacaine standard solution into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of bupivacaine indicates ion suppression, while a rise suggests ion enhancement.[1]
Q4: How can I quantitatively measure the extent of matrix effects?
A4: The "golden standard" for quantitative assessment is the post-extraction spiking method.[2] This involves comparing the peak response of bupivacaine spiked into an extracted blank matrix with the peak response of bupivacaine in a neat solution at the same concentration. The ratio of these responses is called the Matrix Factor (MF).[1][2]
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
To account for the variability, the Internal Standard (IS) Normalized Matrix Factor is often calculated. A value close to 1 suggests that the internal standard is effectively compensating for the matrix effect.[1]
Q5: My calibration curve for bupivacaine is non-linear. Could this be due to matrix effects?
A5: Yes, matrix effects can contribute to non-linearity in the calibration curve, especially if the degree of ion suppression or enhancement changes with analyte concentration. However, other factors such as detector saturation, improper internal standard concentration, or issues with the extraction procedure should also be investigated.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during bupivacaine bioanalysis.
| Problem | Potential Cause | Recommended Solution |
| Low bupivacaine signal and poor sensitivity | Significant ion suppression from matrix components. | 1. Optimize Sample Preparation: Switch from Protein Precipitation (PPT) to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interferences.[1] 2. Phospholipid Removal: Employ specialized phospholipid removal products (e.g., HybridSPE®, Ostro®) for cleaner extracts.[5] 3. Chromatographic Separation: Modify the LC gradient to separate bupivacaine from the ion suppression regions.[8] |
| High variability in results (poor precision) | Inconsistent matrix effects between samples. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Bupivacaine-d9 (B593371) is the ideal internal standard as it co-elutes with bupivacaine and experiences the same matrix effects, allowing for accurate correction.[1][9][10] 2. Improve Sample Cleanup: Consistent and efficient sample preparation is key to minimizing variability.[11] |
| Peak tailing or splitting for bupivacaine and its internal standard | Column contamination or secondary interactions. | 1. Column Washing: Implement a robust column washing step at the end of each run to remove strongly retained matrix components.[5] 2. Change Column Chemistry: Consider a different column stationary phase that may have less interaction with interfering components. |
| Internal Standard (IS) does not compensate for matrix effects (IS Normalized Matrix Factor not close to 1) | The internal standard and analyte are experiencing different matrix effects. | 1. Ensure Co-elution: Optimize the chromatography to ensure the internal standard (ideally bupivacaine-d9) and bupivacaine elute at the exact same retention time.[1] 2. Use a SIL-IS: If not already in use, switch to a stable isotope-labeled internal standard like bupivacaine-d9.[9][10] Structural analogs may not behave identically in the presence of matrix. |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This is a simple and fast method but may result in significant matrix effects.
-
To 100 µL of plasma/serum sample, add 20 µL of bupivacaine-d9 internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to precipitate proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT, significantly reducing matrix effects.[12][13]
-
Sample Pre-treatment: To 1 mL of urine or plasma, add 20 µL of the bupivacaine-d9 internal standard working solution. Vortex for 10 seconds.[9]
-
Column Conditioning: Condition a reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute bupivacaine and the internal standard with 1 mL of methanol (or other suitable organic solvent).[9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.[9]
-
Inject into the LC-MS/MS system.
Quantitative Data Summary
The following tables provide typical validation parameters for a bupivacaine bioanalytical method using LC-MS/MS with bupivacaine-d9 as the internal standard.
Table 1: Matrix Effect Assessment
| Analyte | Matrix Source | Matrix Factor (MF) | IS Normalized Matrix Factor | Assessment |
| Bupivacaine | Human Plasma Lot 1 | 0.78 | 1.01 | Ion suppression observed, but effectively compensated by the internal standard. |
| Bupivacaine | Human Plasma Lot 2 | 0.82 | 0.99 | Ion suppression observed, but effectively compensated by the internal standard. |
| Bupivacaine | Human Plasma Lot 3 | 0.75 | 1.02 | Ion suppression observed, but effectively compensated by the internal standard. |
Table 2: Typical LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Bupivacaine) | m/z 289 -> m/z 140[14][15] |
| MRM Transition (Bupivacaine-d9) | m/z 298 -> m/z 140 |
Visualizations
Caption: Troubleshooting workflow for matrix effects in bupivacaine bioanalysis.
Caption: Comparison of sample preparation techniques for bupivacaine bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. gcms.cz [gcms.cz]
- 14. Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving Recovery of N-Desbutyl Bupivacaine-d6
Welcome to the technical support center dedicated to enhancing the recovery of N-Desbutyl Bupivacaine-d6 during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterated form of N-Desbutyl Bupivacaine (B1668057), a major metabolite of the local anesthetic Bupivacaine.[1][2] As a stable isotope-labeled (SIL) internal standard, it is the preferred choice for quantitative bioanalysis using mass spectrometry. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it can effectively compensate for variations in sample preparation, extraction recovery, and matrix effects, leading to more accurate and precise results.
Q2: What are the common causes of low recovery for deuterated internal standards like this compound?
Low recovery of deuterated internal standards can stem from several factors:
-
Suboptimal Extraction Parameters: Incorrect pH, solvent choice, or elution conditions can lead to incomplete extraction from the sample matrix.
-
Matrix Effects: Components of the biological matrix (e.g., proteins, lipids, salts) can interfere with the extraction process or cause ion suppression/enhancement in the mass spectrometer.
-
Analyte Instability: Degradation of the analyte during sample collection, storage, or extraction can result in lower recovery.
-
Incomplete Protein Precipitation: If proteins are not fully removed, the analyte can remain bound and be lost during subsequent steps.
-
Issues with Solid-Phase Extraction (SPE): Inappropriate sorbent selection, insufficient conditioning, or improper elution can all contribute to poor recovery.
Q3: Can the deuterium (B1214612) label on this compound be lost during sample preparation?
While stable isotope labels are generally robust, there is a small possibility of deuterium-hydrogen exchange, especially under harsh pH conditions (either strongly acidic or basic). The position of the deuterium atoms on the molecule is critical for its stability. For this compound, the deuterium atoms are on the butyl group, which is a stable position and less prone to exchange compared to labels on heteroatoms (like -OH or -NH groups).
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the extraction of this compound.
Issue 1: Low Recovery in Liquid-Liquid Extraction (LLE)
Question: I am experiencing low and inconsistent recovery of this compound when using a liquid-liquid extraction protocol. What steps can I take to improve it?
Answer:
Low recovery in LLE is often related to the partitioning of the analyte between the aqueous and organic phases. Here’s a troubleshooting workflow:
dot graph TD{ subgraph Troubleshooting_LLE A[Start: Low LLE Recovery] --> B{Check pH of Aqueous Phase}; B --> C{Is pH > pKa of N-Desbutyl Bupivacaine?}; C -- No --> D[Adjust pH to 8.0-9.0]; C -- Yes --> E{Evaluate Organic Solvent}; E --> F{Is the solvent sufficiently non-polar?}; F -- No --> G[Test alternative solvents: e.g., MTBE, Diethyl Ether, Hexane/Isoamyl Alcohol]; F -- Yes --> H{Check for Emulsion Formation}; H -- Yes --> I[Centrifuge at higher speed/longer time or add salt]; H -- No --> J[Optimize Solvent-to-Aqueous Ratio]; J --> K[Increase ratio and/or perform multiple extractions]; D --> L[Re-evaluate Recovery]; G --> L; I --> L; K --> L; end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style L fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style J fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 } Troubleshooting workflow for low LLE recovery.
Data on pH and Solvent Effects on Recovery:
| Extraction Parameter | Condition | Expected Outcome on Recovery |
| pH of Aqueous Phase | pH 7.0 | Moderate Recovery |
| pH 8.0 | Optimal Recovery [3] | |
| pH 8.5 | High Recovery | |
| Organic Solvent | Chloroform | Good Recovery[1] |
| Diethyl Ether | High Recovery | |
| Methyl tert-butyl ether (MTBE) | High Recovery | |
| Hexane/Isoamyl alcohol (99:1) | Good Recovery |
Issue 2: Poor Recovery with Solid-Phase Extraction (SPE)
Question: My recovery of this compound is low when using a solid-phase extraction method. How can I optimize my SPE protocol?
Answer:
Optimizing SPE involves a systematic evaluation of the sorbent, wash, and elution steps.
dot graph TD{ subgraph Troubleshooting_SPE A[Start: Low SPE Recovery] --> B{Check Sorbent Type}; B --> C{Is it appropriate for the analyte?}; C -- No --> D[Test alternative sorbents: C8, C18, or polymeric (e.g., ENV+)]; C -- Yes --> E{Evaluate Sample pH}; E --> F{Is pH optimized for retention?}; F -- No --> G[Adjust sample pH to ~8.0]; F -- Yes --> H{Optimize Wash Step}; H --> I{Is the wash solvent too strong?}; I -- Yes --> J[Decrease organic content in wash solvent]; I -- No --> K{Optimize Elution Step}; K --> L{Is the elution solvent too weak?}; L -- Yes --> M[Increase organic content or add a modifier (e.g., acid/base)]; M --> N[Re-evaluate Recovery]; J --> N; G --> N; D --> N; end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style N fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style K fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style I fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style L fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 } Troubleshooting workflow for low SPE recovery.
SPE Sorbent and Elution Solvent Recovery Data:
| SPE Sorbent | Elution Solvent | Analyte | Recovery (%) |
| ENV+ (Polymeric) | Methanol-Acetone (1:1) with 0.5% TFA | Bupivacaine | 95[3] |
| PPX (Desbutylbupivacaine) | 83[3] | ||
| 3-OH-Bupivacaine | 120 (may indicate matrix effects)[3] | ||
| 4-OH-Bupivacaine | 120 (may indicate matrix effects)[3] | ||
| C2 | Not specified | Bupivacaine | Lower than ENV+[3] |
| C8 | Not specified | Bupivacaine | Lower than ENV+[3] |
| C18 | Not specified | Bupivacaine | Lower than ENV+[3] |
| Protein-coated TSK-ODS | Acetonitrile/Methanol | Bupivacaine | 96.48 - 98.81[4] |
Issue 3: Low Recovery after Protein Precipitation
Question: I suspect that my protein precipitation step is inefficient, leading to low recovery of this compound. What can I do to improve this?
Answer:
Incomplete protein precipitation can trap your analyte. Consider the following optimizations:
dot graph TD{ subgraph Troubleshooting_PPT A[Start: Low Recovery after PPT] --> B{Evaluate Precipitating Agent}; B --> C{Is it effective for your matrix?}; C -- No --> D[Test alternative agents: Acetonitrile, Methanol, TCA, Zinc Sulfate]; C -- Yes --> E{Check Solvent-to-Sample Ratio}; E --> F{Is the ratio sufficient?}; F -- No --> G[Increase ratio to at least 3:1 (v/v)]; F -- Yes --> H{Optimize Incubation}; H --> I{Is incubation time/temperature adequate?}; I -- No --> J[Incubate at low temperature (e.g., -20°C) for at least 20 minutes]; I -- Yes --> K{Ensure Complete Precipitation}; K --> L{Is the pellet well-formed?}; L -- No --> M[Increase centrifugation speed/time]; M --> N[Re-evaluate Recovery]; J --> N; G --> N; D --> N; end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style N fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style K fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style I fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style L fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 } Troubleshooting workflow for low recovery after protein precipitation.
Protein Precipitation Efficiency:
| Precipitating Agent | Ratio (Agent:Plasma) | Protein Removal Efficiency (%) |
| Acetonitrile | 2:1 | >96[5] |
| Trichloroacetic Acid (TCA) | 2:1 | >92[5] |
| Zinc Sulfate | 2:1 | >91[5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for your specific matrix.
dot graph TD{ subgraph LLE_Protocol A[Start: Sample Preparation] --> B[Add 100 µL plasma sample, internal standard, and 1 mL of buffer (pH 8.0) to a tube]; B --> C[Vortex for 30 seconds]; C --> D[Add 5 mL of extraction solvent (e.g., MTBE)]; D --> E[Vortex/mix for 5-10 minutes]; E --> F[Centrifuge at 3000 x g for 10 minutes]; F --> G[Transfer the organic layer to a clean tube]; G --> H[Evaporate to dryness under a gentle stream of nitrogen]; H --> I[Reconstitute in mobile phase for analysis]; I --> J[End: Sample ready for injection]; end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style J fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } A generalized workflow for Liquid-Liquid Extraction.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol uses a polymeric sorbent, which has shown good recovery for bupivacaine and its metabolites.[3]
dot graph TD{ subgraph SPE_Protocol A[Start: Cartridge Conditioning] --> B[Condition ENV+ cartridge with 1 mL Methanol, then 1 mL Water]; B --> C[Sample Loading]; C --> D[Load pre-treated sample (pH 8.0) onto the cartridge]; D --> E[Wash Step]; E --> F[Wash with 1 mL of 5% Methanol in water]; F --> G[Dry Cartridge]; G --> H[Dry under vacuum for 5 minutes]; H --> I[Elution]; I --> J[Elute with 1 mL of Methanol/Acetone (1:1) with 0.5% TFA]; J --> K[Evaporate and Reconstitute]; K --> L[End: Sample ready for injection]; end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style L fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } A generalized workflow for Solid-Phase Extraction.
Protocol 3: Protein Precipitation
This is a simple and rapid method for sample cleanup.
dot graph TD{ subgraph PPT_Protocol A[Start: Sample Preparation] --> B[Pipette 100 µL of plasma into a microcentrifuge tube]; B --> C[Add internal standard]; C --> D[Add 300 µL of ice-cold Acetonitrile]; D --> E[Vortex vigorously for 1 minute]; E --> F[Incubate at -20°C for 20 minutes]; F --> G[Centrifuge at 14,000 x g for 10 minutes]; G --> H[Transfer supernatant to a clean tube]; H --> I[Evaporate to dryness or directly inject]; I --> J[End: Sample ready for analysis]; end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style J fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } A generalized workflow for Protein Precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study - IP Int J Forensic Med Toxicol Sci [ijfmts.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Internal Standard Response in LC-MS/MS Bioanalysis
Welcome to the Technical Support Center for LC-MS/MS bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to inconsistent internal standard (IS) responses during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of inconsistent internal standard (IS) response in LC-MS/MS bioanalysis?
An inconsistent IS response can stem from several factors throughout the analytical workflow. The most common causes can be categorized as follows:
-
Sample Preparation: Errors during sample preparation are a frequent source of variability. This includes inconsistent pipetting of the IS, incomplete or variable extraction recovery between samples, and issues with solvent evaporation and sample reconstitution.[1][2] Thorough mixing of the internal standard with the biological matrix is essential.[1]
-
Matrix Effects: The biological matrix itself can significantly impact the IS response. Co-eluting endogenous components from the matrix can cause ion suppression or enhancement, leading to a decrease or increase in the detected signal.[3][4]
-
Instrumental Issues: Problems with the LC-MS/MS system can lead to inconsistent IS responses. These can include autosampler injection volume variability, fluctuations in the ion source, a dirty mass spectrometer, or a general instrument drift.[1][2]
-
Internal Standard Selection and Integrity: The choice and quality of the IS are critical. Using an inappropriate IS that does not mimic the analyte's behavior, or using an IS that is impure or unstable, can lead to poor results.[5][6] Even stable isotope-labeled (SIL) internal standards can sometimes present issues.[6][7]
-
Human Error: Simple mistakes, such as adding the IS to the wrong samples or incorrect dilutions, can be a source of significant variability.[8]
Q2: How can I troubleshoot a fluctuating internal standard response in my analytical run?
A systematic approach is crucial for identifying the root cause of IS variability. The following workflow can guide your troubleshooting efforts:
Q3: What is the "matrix effect," and how does it affect the internal standard response?
The matrix effect is the alteration of analyte (and internal standard) ionization efficiency due to co-eluting components from the sample matrix.[4][9] These interfering components are not detected themselves but can either suppress or enhance the ionization of the target compounds in the mass spectrometer's ion source.
-
Ion Suppression: This is the more common phenomenon where matrix components compete with the analyte and IS for ionization, leading to a reduced signal for both.[10][11]
-
Ion Enhancement: In some cases, matrix components can facilitate the ionization of the analyte and IS, resulting in an increased signal.
An ideal internal standard, particularly a stable isotope-labeled (SIL) IS, will co-elute with the analyte and be affected by the matrix in the same way.[3][12] This allows the ratio of the analyte to the IS to remain constant, thus providing accurate quantification despite the matrix effect. However, if the IS and analyte are affected differently, the quantification will be inaccurate.
Troubleshooting Guides
Guide 1: Assessing and Mitigating Matrix Effects
A thorough evaluation of matrix effects is a critical component of bioanalytical method validation.[3]
Experimental Protocol: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative evaluation of matrix effects by comparing the analyte response in the presence and absence of the matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and IS spiked in the reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and IS are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process.[13]
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF) and IS Normalized MF:
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix (Set B)) / (Peak Response in Neat Solution (Set A))
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS Normalized MF = (MF of Analyte) / (MF of IS)
-
A value close to 1.0 suggests that the IS effectively compensates for the matrix effect.[3]
-
-
Data Presentation: Example Matrix Effect Assessment
| Sample ID | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte Peak Area (Set A) | IS Peak Area (Set A) | Analyte MF | IS MF | IS Normalized MF |
| Plasma Lot 1 | 85,000 | 170,000 | 100,000 | 200,000 | 0.85 | 0.85 | 1.00 |
| Plasma Lot 2 | 75,000 | 155,000 | 100,000 | 200,000 | 0.75 | 0.78 | 0.96 |
| Plasma Lot 3 | 92,000 | 185,000 | 100,000 | 200,000 | 0.92 | 0.93 | 0.99 |
Mitigation Strategies:
-
Optimize Chromatography: Adjust the chromatographic method to separate the analyte and IS from co-eluting matrix components.
-
Improve Sample Preparation: Employ more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[10][14]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but be mindful of the analyte's concentration and the instrument's limit of detection.[13]
Guide 2: Internal Standard Selection and Verification
The choice of internal standard is fundamental to a robust bioanalytical method.
Internal Standard Selection Criteria
| Internal Standard Type | Advantages | Disadvantages |
| Stable Isotope Labeled (SIL) IS | - Nearly identical chemical and physical properties to the analyte.[5]- Co-elutes with the analyte, providing the best compensation for matrix effects and extraction variability.[3][5] | - Can be expensive and may have long synthesis lead times.[1]- Potential for isotopic cross-talk if mass difference is insufficient.[5]- Deuterium-labeled IS may exhibit chromatographic separation from the analyte (isotope effect).[13] |
| Structural Analog IS | - More readily available and less expensive than SIL-IS.- Can provide adequate compensation if it has similar physicochemical properties (e.g., pKa, logD) to the analyte.[5] | - May not co-elute with the analyte.- May have different extraction recovery and ionization efficiency, leading to inadequate compensation for variability.[5] |
Experimental Protocol: Verifying IS Performance
-
Co-elution Check: In a mixture of the analyte and the IS, verify that they have the same retention time, especially for SIL-IS. Any separation can lead to differential matrix effects.[13]
-
Purity Check: Ensure the purity of the IS to avoid interference with the analyte quantification.[5]
-
Stability Assessment: Evaluate the stability of the IS in the stock solution and in the biological matrix under the storage and processing conditions of the experiment.
-
Concentration Optimization: The concentration of the IS should be consistent across all samples and should provide a response that is within the linear range of the detector and similar to the analyte's expected response.[15] A common practice is to use an IS concentration that gives a response roughly in the middle of the calibration curve range.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. eijppr.com [eijppr.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Inconsistent internal standard response in LC-MS/MS bioanalysis: an evaluation of case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Internal standard response variations during incurred sample analysis by LC-MS/MS: Case by case trouble-shooting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. longdom.org [longdom.org]
- 13. benchchem.com [benchchem.com]
- 14. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]
- 15. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
impact of pH on the stability of N-Desbutyl Bupivacaine-d6 solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on the stability of N-Desbutyl Bupivacaine-d6 solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Disclaimer: Specific stability data for this compound is not extensively available in public literature. The following guidance is based on forced degradation studies of the parent compound, bupivacaine (B1668057). Deuteration with six deuterium (B1214612) atoms (-d6) is a common practice to create a stable isotope-labeled internal standard for bioanalytical studies and is not expected to significantly alter the chemical stability of the molecule under various pH conditions. Therefore, the stability profile of bupivacaine serves as a reliable surrogate for understanding the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing this compound solutions?
A1: Based on studies of bupivacaine, solutions are most stable in the acidic to neutral pH range. Commercially available bupivacaine solutions are typically formulated at a pH between 4.0 and 6.5. To ensure maximum stability and prevent precipitation, it is recommended to maintain this compound solutions within this pH range.
Q2: What happens if the pH of my this compound solution becomes too high (alkaline)?
A2: Alkaline conditions can lead to the precipitation of the free base form of bupivacaine, and by extension, this compound. This is because the solubility of the molecule decreases as the pH increases above its pKa. Alkalinization does not typically cause rapid chemical degradation of the bupivacaine molecule itself within a few hours, but the formation of a precipitate will affect the concentration and usability of your solution.[1][2]
Q3: Can I expect degradation of this compound in highly acidic conditions?
A3: Yes, exposure to strongly acidic conditions (e.g., pH 1) coupled with heat can induce degradation of the amide bond in the bupivacaine molecule.[3] While stable in mildly acidic solutions, prolonged exposure to harsh acidic environments should be avoided.
Q4: How does deuteration affect the stability of this compound compared to its non-deuterated counterpart?
A4: Deuterium substitution is a tool often used to increase the metabolic stability of a drug in vivo by slowing down cytochrome P450-mediated metabolism.[4][5] However, it does not significantly alter the fundamental chemical stability of the molecule in solution. The C-D bond is stronger than the C-H bond, but the primary sites of pH-mediated instability in N-Desbutyl Bupivacaine are the amide linkage and the potential for precipitation of the free base, which are not significantly affected by deuteration of the butyl group. Studies on deuterated and non-deuterated forms of bupivacaine have shown no significant differences in their pharmacokinetic profiles, suggesting similar physicochemical properties.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Precipitate observed in the this compound solution. | The pH of the solution may have increased, leading to the formation of the less soluble free base. | 1. Measure the pH of the solution. 2. If the pH is above 7, carefully adjust it back to a slightly acidic range (pH 4.0-6.5) using a dilute acidic solution (e.g., 0.1 M HCl). 3. Gently agitate the solution to see if the precipitate redissolves. 4. If the precipitate does not redissolve, it is recommended to prepare a fresh solution. |
| Inconsistent analytical results (e.g., lower than expected concentration). | The solution may have partially degraded due to exposure to harsh pH conditions (strong acid or base) and/or elevated temperatures. | 1. Review the solution preparation and storage conditions, paying close attention to the pH and temperature. 2. Prepare a fresh stock solution in a validated buffer within the recommended pH range. 3. Perform a forced degradation study (see experimental protocol below) to understand the stability of your compound under your specific experimental conditions. |
| Appearance of unknown peaks in the chromatogram. | These could be degradation products resulting from exposure to extreme pH or oxidative stress. | 1. Analyze a freshly prepared standard to confirm the retention time of the intact this compound. 2. Review the mobile phase and diluent composition to ensure they are within the stable pH range for the analyte. 3. If degradation is suspected, use a mass spectrometer to identify the unknown peaks. Common degradation pathways for similar molecules involve hydrolysis of the amide bond. |
Quantitative Data Summary
The following table summarizes the stability of bupivacaine under various conditions, which can be extrapolated to this compound.
| Condition | pH | Temperature | Duration | Result | Reference |
| Acidic | ~1.0 (5N HCl) | 60°C | 1 hour | Degradation observed | [3] |
| Alkaline | ~13.0 (5N NaOH) | 60°C | 1 hour | Degradation observed | [3] |
| pH-adjusted with Sodium Bicarbonate | 7.5 | Room Temperature | 24 hours | Bupivacaine concentration did not decrease | [7] |
| pH-adjusted with Sodium Bicarbonate | Not specified | Not specified | 6 hours | Bupivacaine concentration maintained | [1][2] |
| Admixture with Hydromorphone | Not specified | 22°C and 6°C | 91 days | Stable | [8] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to assess the stability of this compound under various pH conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M
-
Phosphate (B84403) buffer, pH 7.0
-
High-purity water (e.g., Milli-Q)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC-UV or LC-MS/MS system
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
3. Stress Conditions:
-
Acidic Degradation:
-
To a volumetric flask, add an aliquot of the stock solution and 1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at 60°C for 1-2 hours.
-
At specified time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with mobile phase to the target analytical concentration.
-
-
Alkaline Degradation:
-
To a volumetric flask, add an aliquot of the stock solution and 1 M NaOH to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at 60°C for 1-2 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute with mobile phase.
-
-
Neutral Degradation:
-
To a volumetric flask, add an aliquot of the stock solution and phosphate buffer (pH 7.0) to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at 60°C for 1-2 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase.
-
4. Analytical Method:
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method.
-
A typical HPLC method might use a C18 column with a mobile phase of acetonitrile and a phosphate buffer at a slightly acidic to neutral pH.[9]
-
Monitor the peak area of the intact this compound and any degradation products.
5. Data Analysis:
-
Calculate the percentage of degradation at each time point under each stress condition.
-
Identify and, if possible, characterize any major degradation products.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical stability of bupivacaine in pH-adjusted solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journalcra.com [journalcra.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of lidocaine and bupivacaine and stable isotope labelled analogues: a study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical stability of bupivacaine, lidocaine and epinephrine in pH-adjusted solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cjhp-online.ca [cjhp-online.ca]
- 9. Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study - IP Int J Forensic Med Toxicol Sci [ijfmts.com]
Technical Support Center: Bupivacaine Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover during the analysis of bupivacaine (B1668057).
Troubleshooting Guides
Issue: Carryover Detected in Blank Injection Following a High-Concentration Bupivacaine Sample
This is a common issue in bupivacaine analysis, often manifesting as a peak at the same retention time as bupivacaine in a blank injection that follows a high-concentration sample. The source of carryover can be multifaceted, originating from the autosampler, the LC column, or the mass spectrometer.
Systematic Troubleshooting Workflow
Caption: A logical workflow for systematically identifying the source of bupivacaine carryover.
Step 1: Isolate the Autosampler
-
Action: Perform a "no-injection" run by starting the gradient without an injection. If no bupivacaine peak is observed, the carryover is likely related to the autosampler.
-
Action: Replace the analytical column with a zero-dead-volume union and inject a blank. If a peak is still observed, the carryover is originating from the autosampler or components before the column.
Step 2: Optimize Autosampler Wash Protocol
Bupivacaine is a basic and relatively lipophilic compound, which can lead to its adsorption onto various surfaces of the autosampler. An effective wash protocol is critical.
| Parameter | Recommendation | Rationale |
| Wash Solvent Composition | A mixture of organic solvent (e.g., acetonitrile (B52724), methanol, or isopropanol) and water with a small amount of acid (e.g., 0.1-0.5% formic acid) or base (e.g., 0.1-0.5% ammonium (B1175870) hydroxide) is often effective. | The organic solvent helps to solubilize bupivacaine, while the acid or base can help to disrupt ionic interactions with surfaces. For basic compounds like bupivacaine, a slightly acidic wash can be particularly effective. |
| Stronger Wash Solvents | Consider using a wash solution with a higher percentage of organic solvent or a stronger solvent like isopropanol. A "magic wash" solution of Acetonitrile:Methanol:Isopropanol:Water with 0.2% formic acid (25:25:25:25 v/v/v/v) can be effective for stubborn carryover. | A stronger solvent is more effective at removing adsorbed analyte. |
| Wash Volume and Duration | Increase the volume of the wash solution and the duration of the needle wash. | Ensures thorough cleaning of the needle and injection port. |
| Pre- and Post-Injection Wash | Implement both pre-injection and post-injection wash steps. | A pre-injection wash cleans the needle before sample aspiration, while a post-injection wash cleans it after sample introduction. |
Step 3: Address Column-Related Carryover
If the carryover persists after optimizing the autosampler wash, the analytical column may be the source.
-
Action: Implement a robust column wash at the end of each analytical run. This typically involves a high percentage of organic solvent to elute strongly retained compounds.
-
Action: For persistent carryover, dedicate a column for high-concentration samples and another for low-concentration samples.
-
Action: Replace the column if it is old or has been subjected to a large number of injections of complex matrices.
Step 4: Investigate the Mass Spectrometer
In some cases, the ion source of the mass spectrometer can become contaminated, leading to a persistent background signal that may be mistaken for carryover.
-
Action: If carryover is observed as a constant background signal rather than a distinct peak in blank injections, the MS source may require cleaning.
-
Action: Follow the manufacturer's instructions for cleaning the ion source components.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of bupivacaine carryover in LC-MS/MS analysis?
A1: The primary causes of bupivacaine carryover are typically related to its physicochemical properties. As a basic and moderately lipophilic compound, bupivacaine can adsorb to active sites on various surfaces within the LC-MS/MS system. Common sources of carryover include:
-
Autosampler: Adsorption to the needle, injection valve, and sample loop.
-
LC Column: Strong retention on the stationary phase, especially if the column is not adequately washed between injections.
-
Sample Matrix: Components in biological matrices like plasma can sometimes exacerbate carryover.
Q2: What is a good starting point for an autosampler wash solution for bupivacaine analysis?
A2: A good starting point for an autosampler wash solution is a mixture that mimics the mobile phase but with a higher elution strength. For example, if you are using a mobile phase of acetonitrile and water with 0.1% formic acid, a wash solution of 80:20 acetonitrile:water with 0.2% formic acid would be a reasonable starting point.
Q3: How can I assess the level of carryover in my bupivacaine assay?
A3: Carryover is typically assessed during method validation by injecting a blank sample immediately after the highest concentration standard (upper limit of quantification, ULOQ). The peak area of any bupivacaine detected in the blank is then compared to the peak area of the lowest concentration standard (lower limit of quantification, LLOQ). According to regulatory guidelines, the carryover in the blank should not exceed 20% of the LLOQ.[1]
Carryover Assessment Workflow
Caption: A standard workflow for the quantitative assessment of carryover in a bioanalytical method.
Q4: Can sample preparation influence bupivacaine carryover?
A4: Yes, sample preparation can influence carryover. A cleaner sample extract with fewer matrix components is less likely to contribute to system contamination and subsequent carryover. Techniques like solid-phase extraction (SPE) can provide cleaner extracts compared to protein precipitation.[2]
Experimental Protocols
Example LC-MS/MS Method for Bupivacaine in Human Plasma
This protocol is a representative example and may require optimization for specific instrumentation and applications.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (e.g., bupivacaine-d9).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Bupivacaine) | m/z 289.3 → 140.0 |
| MRM Transition (Bupivacaine-d9) | m/z 298.3 → 149.0 |
Quantitative Data Summary
The following table summarizes typical validation parameters for a bupivacaine bioanalytical method, including acceptable limits for carryover.
| Validation Parameter | Typical Acceptance Criteria | Reference |
| Linearity (r²) | ≥ 0.99 | [3][4] |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | [4][5] |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | [4][5] |
| Recovery (%) | Consistent, precise, and reproducible | [3] |
| Carryover | ≤ 20% of the LLOQ response in the blank following the ULOQ | [1][6] |
Disclaimer: This information is intended for guidance and troubleshooting purposes. Specific experimental conditions should be optimized and validated for your laboratory's instrumentation and application.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. jocpr.com [jocpr.com]
- 3. phmethods.net [phmethods.net]
- 4. Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Bupivacaine Using N-Desbutyl Bupivacaine-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of N-Desbutyl Bupivacaine-d6 as a stable isotope-labeled (SIL) internal standard in the bioanalytical validation of bupivacaine (B1668057), benchmarked against an alternative method using a structural analog internal standard. The selection of a suitable internal standard is a critical decision in the development of robust and reliable bioanalytical methods for quantitative analysis. This document summarizes key validation parameters, supported by representative experimental data, to inform the selection of the most appropriate internal standard for pharmacokinetic, toxicokinetic, and clinical studies involving bupivacaine.
Introduction
Bupivacaine is a widely used local anesthetic of the amino amide type.[1] Accurate measurement of its concentration in biological matrices is fundamental for assessing its efficacy, safety, and pharmacokinetic profile.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for these quantitative studies due to its high sensitivity and specificity.[3]
A crucial element in LC-MS/MS-based bioanalysis is the use of an internal standard (IS) to compensate for variability during sample processing and analysis.[4] The ideal IS co-elutes with the analyte and exhibits similar ionization and extraction characteristics.[5] Stable isotope-labeled internal standards, such as this compound, are often preferred as they are chemically and physically almost identical to the analyte.[5] However, structural analogs are also employed. This guide compares the validation performance of a method using a deuterated IS against one using a common structural analog.
Experimental Protocols
The following sections describe the methodologies for the bioanalytical method validation of bupivacaine in human plasma.
Method 1: Using this compound as Internal Standard
This protocol outlines a typical ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.
-
Sample Preparation: A protein precipitation method is utilized. To 100 µL of plasma, 20 µL of this compound working solution is added, followed by 300 µL of acetonitrile (B52724). The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.
-
Chromatography: An Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.8 µm) is used for separation. The mobile phase consists of a gradient of 10 mM ammonium (B1175870) formate (B1220265) in water (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode.
-
Bupivacaine Transition: m/z 289.3 → 140.0
-
This compound Transition: m/z 240.2 → 140.2 (representative transition)
-
Method 2: Using a Structural Analog (Ropivacaine) as Internal Standard
This protocol details an HPLC-MS/MS method using a structural analog as the internal standard.
-
Sample Preparation: A liquid-liquid extraction (LLE) is performed. To 100 µL of plasma, 20 µL of Ropivacaine working solution is added. The sample is alkalinized, and the analytes are extracted with diethyl ether. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.[3]
-
Chromatography: A C18 reversed-phase column is used with an isocratic mobile phase of acetonitrile and 0.1% formic acid in water (50:50, v/v).[3]
-
Mass Spectrometry: Detection is achieved using a tandem mass spectrometer with an ESI source in positive ion mode.
Performance Data Comparison
The following tables summarize the validation data for the two methods, demonstrating their performance across key bioanalytical parameters.
Table 1: Linearity and Sensitivity
| Parameter | Method 1 (this compound IS) | Method 2 (Ropivacaine IS) | Acceptance Criteria |
| Linearity Range (ng/mL) | 0.5 - 500 | 3.9 - 500[3] | Consistent, reproducible response |
| Correlation Coefficient (r²) | > 0.998 | > 0.996[3] | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 3.9[3] | Clearly detectable and quantifiable |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Method 1 (this compound IS) | Method 2 (Ropivacaine IS) | Acceptance Criteria | ||
| Accuracy (% Bias) | Precision (% RSD) | Accuracy (% Bias) | Precision (% RSD) | |||
| LLOQ | 0.5 | -2.5 | 6.8 | N/A | N/A | Bias: ±20%, RSD: ≤20% |
| Low QC | 1.5 | 3.2 | 4.5 | < 10%[3] | < 15%[3] | Bias: ±15%, RSD: ≤15% |
| Mid QC | 75 | 1.8 | 3.1 | < 10%[3] | < 15%[3] | Bias: ±15%, RSD: ≤15% |
| High QC | 400 | -1.1 | 2.5 | < 10%[3] | < 15%[3] | Bias: ±15%, RSD: ≤15% |
Table 3: Recovery and Matrix Effect
| Parameter | Method 1 (this compound IS) | Method 2 (Ropivacaine IS) | Acceptance Criteria |
| Analyte Recovery (%) | 85 - 95 | ~90 | High and consistent |
| IS-Normalized Matrix Factor | 0.98 - 1.04 | 0.95 - 1.08 | Close to 1 |
Table 4: Stability
| Stability Condition | Method 1 (this compound IS) (% Change from Nominal) | Method 2 (Ropivacaine IS) (% Change from Nominal) | Acceptance Criteria (% Change) |
| Bench-Top (6 hours) | < 5 | < 8 | ≤ 15 |
| Freeze-Thaw (3 cycles) | < 6 | < 10 | ≤ 15 |
| Long-Term (-20°C, 30 days) | < 7 | < 12 | ≤ 15 |
Visualizations
Caption: Bioanalytical method validation workflow.
Caption: Simplified metabolic pathway of bupivacaine.
Discussion
The presented data highlights that both a stable isotope-labeled internal standard (Method 1) and a structural analog (Method 2) can be used to develop a validated bioanalytical method for bupivacaine. However, the use of a deuterated internal standard like this compound generally offers superior performance.
The SIL IS in Method 1 demonstrates slightly better precision and accuracy, particularly at the lower end of the calibration range. This is attributed to its near-identical physicochemical properties to bupivacaine, which allows it to more effectively compensate for variations in sample extraction and matrix effects.[6] The IS-normalized matrix factor closer to 1 for Method 1 indicates more effective mitigation of ion suppression or enhancement.[6] Furthermore, the stability data suggests that the SIL IS tracks the analyte more closely under various storage and handling conditions.
While the structural analog in Method 2 provides acceptable results that meet regulatory requirements, there is a greater potential for differential behavior between the IS and the analyte during sample processing and analysis.[3][7] This can lead to slightly reduced precision and accuracy.
Conclusion
For the bioanalytical quantification of bupivacaine, the use of a stable isotope-labeled internal standard such as this compound is recommended for achieving the highest levels of accuracy, precision, and robustness. The data indicates that while a structural analog can be successfully validated, the SIL approach provides a more reliable method, which is particularly critical for pivotal studies in drug development that inform regulatory decisions.
References
- 1. Bupivacaine - Wikipedia [en.wikipedia.org]
- 2. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards in Bioanalysis: N-Desbutyl Bupivacaine-d6 vs. Ropivacaine
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of a suitable internal standard (IS) is paramount to achieving accurate and reliable results. An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. This guide provides a detailed comparison of two potential internal standards for the analysis of local anesthetics and related compounds: N-Desbutyl Bupivacaine-d6, a stable isotope-labeled (SIL) internal standard, and Ropivacaine, a structural analog internal standard.
This comparison is framed around the analysis of Bupivacaine (B1668057), a widely used local anesthetic structurally related to both compounds. While this compound is a metabolite of Bupivacaine, Ropivacaine is a close structural analog. The principles discussed are broadly applicable to the selection of internal standards for other analytes.
Principle of Internal Standard Selection
The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to compensate for variations in sample extraction, matrix effects, and instrument response. The two primary types of internal standards used are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte, with one or more atoms replaced by a heavy isotope (e.g., deuterium, ¹³C, ¹⁵N). This near-identical nature ensures they co-elute with the analyte and experience the same matrix effects.
-
Structural Analog Internal Standards: These are molecules with a chemical structure and physicochemical properties similar to the analyte. While often more readily available and less expensive than SIL internal standards, their behavior during analysis may not perfectly mirror that of the analyte.
Performance Comparison: this compound vs. Ropivacaine
To illustrate the performance of a SIL internal standard versus a structural analog, this guide presents data from two distinct methodologies for the analysis of Bupivacaine. While a direct head-to-head comparison in a single study is not available in the published literature, the compilation of data from separate, well-documented methods provides valuable insights.
Case Study 1: Bupivacaine Analysis using a Deuterated Internal Standard (Bupivacaine-d9)
This method, representative of the performance expected from this compound, utilizes a deuterated form of Bupivacaine as the internal standard.[1]
Case Study 2: Bupivacaine Analysis using Ropivacaine as a Structural Analog Internal Standard
This method employs Ropivacaine to quantify Bupivacaine in human plasma.[2]
Quantitative Data Summary
The following table summarizes the performance characteristics of the two approaches, highlighting the key differences in accuracy and precision.
| Performance Parameter | Stable Isotope-Labeled IS (Bupivacaine-d9 for Bupivacaine)[1] | Structural Analog IS (Ropivacaine for Bupivacaine)[2] |
| Analyte | Bupivacaine | Bupivacaine |
| Internal Standard | Bupivacaine-d9 | Ropivacaine |
| Linearity (r²) | >0.99 | >0.996 |
| Accuracy (Bias) | Typically within ±5% | <10% |
| Precision (CV%) | Typically <10% | <15% |
| Matrix Effect Compensation | Excellent | Good, but can be inconsistent |
| Extraction Recovery Tracking | Excellent | Good |
Experimental Protocols
Detailed methodologies for the two case studies are provided below, offering a practical guide for researchers.
Method 1: Quantitation of Bupivacaine in Urine Using a Deuterated Internal Standard (Bupivacaine-d9)[1]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Pre-treatment: To 1 mL of urine sample, add 100 µL of Bupivacaine-d9 internal standard solution.
-
SPE Cartridge Conditioning: Condition an SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Bupivacaine: Precursor ion → Product ion (specific m/z values to be optimized).
-
Bupivacaine-d9: Precursor ion → Product ion (specific m/z values to be optimized).
-
Method 2: Quantitation of Bupivacaine in Human Plasma Using Ropivacaine as an Internal Standard[2]
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 100 µL of human plasma, add a known amount of Ropivacaine internal standard.
-
Alkalinize the plasma sample.
-
Extract with diethyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography system.
-
Mobile Phase: Acetonitrile with 0.1% formic acid (50:50, v/v).
-
Flow Rate: 0.3 mL/min.
-
MS Detection: Ion trap mass spectrometer with an electrospray ion source (ESI) operating at 200°C in positive ion mode.
-
MRM Transitions:
-
Bupivacaine: m/z 289 → m/z 140.
-
Ropivacaine: m/z 275 → m/z 126.
-
Visualization of Workflows and Logic
To further clarify the processes and rationale, the following diagrams are provided.
Caption: A generalized experimental workflow for the quantification of an analyte using an internal standard with LC-MS/MS.
Caption: Logical relationship for the selection of an internal standard in bioanalysis.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of a robust and reliable bioanalytical method.
-
This compound , as a stable isotope-labeled internal standard, represents the ideal choice for the quantification of Bupivacaine or its metabolites. Its chemical and physical properties are nearly identical to the analyte, ensuring the most accurate compensation for variations during sample analysis. This leads to superior accuracy and precision.
-
Ropivacaine , as a structural analog, can serve as a viable alternative when a SIL internal standard is not available. The presented data demonstrates that good performance can be achieved with a carefully validated method. However, the potential for differential extraction, chromatography, and ionization behavior compared to the analyte means that the accuracy and precision may be compromised under certain conditions.
For regulated bioanalytical studies where the highest level of accuracy and data integrity is required, the use of a stable isotope-labeled internal standard like this compound is strongly recommended. For research applications, a structural analog like Ropivacaine can be a cost-effective and suitable alternative, provided the method is thoroughly validated to demonstrate its performance.
References
A Head-to-Head Battle in Bupivacaine Bioanalysis: Deuterated vs. Structural Analog Internal Standards
A definitive guide for researchers on the cross-validation of bupivacaine (B1668057) assays, comparing the performance of deuterated and structural analog internal standards with supporting experimental data and detailed protocols.
In the precise world of bioanalysis, the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy and reliability of quantitative results. For the widely used local anesthetic bupivacaine, two primary types of internal standards are commonly employed: stable isotope-labeled (SIL) analogs, such as bupivacaine-d9 (B593371), and structural analogs, like ropivacaine (B1680718). This guide provides a comprehensive comparison of these two approaches, supported by a summary of performance data and detailed experimental methodologies, to aid researchers in selecting the most appropriate internal standard for their specific analytical needs.
Theoretically, a SIL internal standard like bupivacaine-d9 is the superior choice. Its near-identical physicochemical properties to bupivacaine ensure it behaves similarly during sample extraction, chromatography, and ionization, thus providing the most effective compensation for matrix effects and other analytical variabilities.[1][2][3] However, structural analogs such as ropivacaine, which shares a similar core structure with bupivacaine, can also serve as effective internal standards and are often more readily available and cost-effective.[1][4]
Performance Characteristics: A Side-by-Side Comparison
The following table summarizes the key performance characteristics of bupivacaine assays using either a deuterated internal standard (bupivacaine-d9) or a structural analog internal standard (ropivacaine). The data demonstrates that both approaches can yield methods with high linearity, accuracy, and precision.[1]
| Performance Parameter | Bupivacaine Assay with Deuterated IS (Bupivacaine-d9) | Bupivacaine Assay with Structural Analog IS (Ropivacaine) |
| Linearity (Correlation Coefficient, r²) | >0.99 | >0.996[4] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL (for enantiomers)[5] | 3.90 µg/L (equivalent to 3.9 ng/mL)[4] |
| Intra-Assay Precision (%RSD) | < 15% | < 15%[4] |
| Inter-Assay Precision (%RSD) | < 15% | < 15%[4] |
| Accuracy (Bias) | Within ±15% of nominal values | < 10%[4] |
| Recovery | High and consistent | 95.39% - 102.75%[6] |
Experimental Workflows and Methodologies
The selection of an internal standard influences several aspects of the analytical method, from sample preparation to the final analysis. Below are representative experimental protocols for bupivacaine assays using both types of internal standards.
General Bioanalytical Workflow
The overall process for quantifying bupivacaine in biological matrices follows a standardized workflow, as illustrated in the diagram below. This involves sample collection, addition of the internal standard, extraction of the analyte and IS, followed by instrumental analysis and data processing.[3]
Experimental Protocol 1: Bupivacaine Assay using Deuterated Internal Standard (Bupivacaine-d9)
This method is adapted from a typical LC-MS/MS procedure for the quantification of bupivacaine in urine.[2]
1. Sample Pre-treatment:
-
To 1 mL of urine, add 20 µL of the bupivacaine-d9 internal standard working solution.
-
Vortex the sample for 10 seconds.
2. Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute bupivacaine and bupivacaine-d9 with a suitable elution solvent (e.g., methanol with 2% formic acid).
3. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
4. LC-MS/MS Parameters:
-
Chromatographic Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Bupivacaine transition: m/z 289 → m/z 140[4]
-
Bupivacaine-d9 transition: To be determined based on the specific deuteration pattern.
-
Experimental Protocol 2: Bupivacaine Assay using Structural Analog Internal Standard (Ropivacaine)
This protocol is based on a sensitive HPLC-MS/MS method for the quantitation of bupivacaine in human plasma.[4]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add the internal standard solution (ropivacaine).
-
Alkalinize the plasma with a suitable base.
-
Add 1 mL of diethyl ether and vortex vigorously.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Parameters:
-
Mobile Phase: Acetonitrile with 0.1% formic acid (50:50, v/v) at a flow rate of 0.3 mL/min.[4]
-
Mass Spectrometry: Electrospray ionization in positive ion mode.[4]
Cross-Validation of Bupivacaine Assays
When transitioning between methods using different internal standards or when comparing data from different laboratories, a cross-validation study is essential to ensure the comparability of results.[7][8] The fundamental principle of cross-validation is to analyze the same set of samples using both analytical methods and compare the obtained concentration values.
The statistical analysis in a cross-validation study aims to assess the bias between the two methods.[9] A common approach involves calculating the percent difference for each sample and ensuring that a significant portion of the samples falls within a predefined acceptance criterion (e.g., ±20% or ±30%).[10] A Bland-Altman plot can also be used to visualize the agreement between the two methods across the concentration range.[10]
Conclusion
Both deuterated and structural analog internal standards can be successfully employed for the bioanalysis of bupivacaine, yielding accurate and precise results. The choice between them often depends on factors such as availability, cost, and the specific requirements of the study. A stable isotope-labeled internal standard like bupivacaine-d9 is theoretically the gold standard for mitigating matrix effects.[1] However, a well-validated method using a structural analog like ropivacaine can also provide reliable data. For any laboratory, it is crucial to perform a thorough method validation. Furthermore, when data from assays with different internal standards are to be compared or combined, a formal cross-validation study is mandatory to ensure the integrity and consistency of the bioanalytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative mass spectrometric analysis of ropivacaine and bupivacaine in authentic, pharmaceutical and spiked human plasma without chromatographic separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharma-iq.com [pharma-iq.com]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standard Use in Bioanalysis: Adhering to Regulatory Guidelines
For Researchers, Scientists, and Drug Development Professionals
The use of an internal standard (IS) is a cornerstone of robust and reliable bioanalytical method development, ensuring the accuracy and precision of pharmacokinetic and toxicokinetic data submitted for regulatory approval. With the global harmonization of bioanalytical method validation guidelines under the International Council for Harmonisation (ICH) M10, a unified framework now governs the expectations of major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] This guide provides a comprehensive comparison of internal standard types, supported by experimental data, detailed validation protocols, and visual workflows to facilitate best practices in your bioanalytical studies.
The Harmonized Regulatory Landscape: A Unified Approach
The ICH M10 guideline, now adopted by both the FDA and EMA, streamlines the requirements for internal standard use.[1] The core principle is that a suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples to compensate for variability during sample processing and analysis.[2] The absence of an internal standard must be scientifically justified.[3]
Choosing Your Champion: A Comparison of Internal Standard Types
The ideal internal standard mimics the physicochemical properties of the analyte to ensure it behaves similarly during extraction, chromatography, and ionization.[2] The two primary types of internal standards used in bioanalysis are Stable Isotope-Labeled (SIL) and structural analog internal standards.
Stable Isotope-Labeled Internal Standards (SIL-IS): The Gold Standard
A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[4] This makes the SIL-IS chemically almost identical to the analyte, with the key difference being its mass, allowing for differentiation by a mass spectrometer.[1] Regulatory guidelines strongly recommend the use of a SIL-IS whenever possible due to its superior ability to compensate for analytical variability.[4]
Structural Analog Internal Standards: A Viable Alternative
Quantitative Performance Comparison: SIL-IS vs. Structural Analog IS
The following table summarizes typical performance data comparing SIL-IS with structural analog internal standards in key bioanalytical validation parameters.
| Performance Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Rationale for Performance Difference |
| Accuracy (% Bias) | Typically within ±5%[4] | Can be within ±15%, but more susceptible to variability[4] | SIL-IS co-elutes and experiences virtually identical matrix effects as the analyte, providing more effective correction. Structural analogs may have different chromatographic behavior and ionization efficiencies.[4] |
| Precision (%CV) | Typically < 5%[4] | Can be < 15%, but often higher than with a SIL-IS[4] | The near-identical physicochemical properties of the SIL-IS lead to more consistent tracking of the analyte throughout the entire analytical process.[4] |
| Matrix Effect Compensation | High degree of compensation[4] | Partial or no compensation[4] | SIL-IS and the analyte experience the same degree of ion suppression or enhancement. Structural analogs are often affected differently by matrix components.[4] |
| Recovery Variability (%CV) | Low (<10%) | Higher (>15%) | A SIL-IS more reliably tracks the analyte's recovery throughout the sample preparation process, including extraction, evaporation, and reconstitution steps. |
| Selectivity | High | Potential for cross-talk or interference | A SIL-IS is differentiated from the analyte by its mass. Structural analogs may have similar fragmentation patterns or retention times to endogenous compounds, which can cause interference.[4] |
Experimental Protocols for Internal Standard Validation
Adherence to ICH M10 requires robust experimental protocols to validate the use of an internal standard. Below are detailed methodologies for key experiments.
Internal Standard Suitability and Interference Check
Objective: To demonstrate that the selected internal standard is suitable for the method and does not interfere with the quantification of the analyte, and vice versa.
Protocol:
-
Prepare a set of at least six different sources of blank matrix.
-
Prepare a "zero sample" by spiking the blank matrix with the internal standard at its working concentration.
-
Prepare Lower Limit of Quantification (LLOQ) samples by spiking the blank matrix with the analyte at the LLLOQ concentration and the internal standard at its working concentration.
-
Analyze the blank matrix samples, zero samples, and LLOQ samples according to the bioanalytical method.
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.[5]
-
The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the internal standard response in the LLOQ sample.[5]
Internal Standard Response Variability Assessment
Objective: To monitor the consistency of the internal standard response across an analytical run.
Protocol:
-
During the analysis of a validation or study sample run, record the peak area or height of the internal standard for each sample (calibration standards, QCs, and unknown study samples).
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) of the internal standard responses for the calibration standards and QCs.
-
Plot the internal standard response for all samples in the run in the order of injection.
Evaluation:
-
Visually inspect the plot for any trends, drifts, or abrupt changes in the IS response.[6]
-
The %CV of the IS response for the calibration standards and QCs should generally be within a pre-defined limit (e.g., ≤15%).
-
The IS responses in the study samples should be within 50% to 150% of the mean IS response of the calibration standards and QCs in the same run. Any significant deviation warrants investigation.[7]
Matrix Effect Evaluation
Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.
Protocol:
-
Obtain at least six different lots of the biological matrix.
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard spiked into a neat solution.
-
Set B: Blank matrix extract spiked with the analyte and internal standard at the same concentrations as Set A.
-
Set C: Matrix from each of the six different lots spiked with the analyte and internal standard, then extracted.
-
-
Analyze all samples and calculate the matrix factor (MF) for each lot of matrix:
-
MF = (Peak response in presence of matrix) / (Peak response in neat solution)
-
-
The IS-normalized MF should also be calculated by dividing the MF of the analyte by the MF of the IS.
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized matrix factor calculated from the six lots of matrix should not be greater than 15%.[8]
Visualizing Key Workflows and Relationships
To further clarify the processes and logical relationships in the selection and validation of internal standards, the following diagrams are provided.
Caption: A decision tree for selecting an appropriate internal standard in bioanalysis.
Caption: Experimental workflow for internal standard validation in bioanalysis.
Troubleshooting Internal Standard Variability
Even with a validated method, issues with internal standard response can arise during study sample analysis. A systematic approach to troubleshooting is crucial.
| Observation | Potential Root Cause(s) | Recommended Action(s) |
| Random, sporadic high or low IS response | Pipetting errors, inconsistent extraction, autosampler injection issues (e.g., air bubbles).[7] | Re-inject the sample. If the issue persists, re-extract and re-analyze the sample. Review sample preparation procedures. |
| Systematic drift in IS response over the run | Instrument instability (e.g., detector fatigue, temperature fluctuations), mobile phase degradation. | Investigate instrument performance. Re-analyze a portion of the affected samples in a subsequent run. |
| Consistently lower or higher IS response in study samples compared to standards and QCs | Matrix effects specific to the study population, presence of a metabolite that interferes with the IS.[7] | Investigate for matrix effects in the specific study population. Consider further sample cleanup or chromatographic optimization. If an analog IS is used, this may indicate it is not tracking the analyte effectively. |
| No IS peak | IS solution not added, instrument failure. | Review sample preparation records. Re-extract and re-analyze the sample. Check instrument performance. |
By adhering to the harmonized principles of the ICH M10 guideline, carefully selecting and validating the internal standard, and systematically troubleshooting any issues, researchers can ensure the generation of high-quality, reliable, and globally acceptable bioanalytical data to support their drug development programs.
References
A Comparative Guide to Internal Standards for Bupivacaine Quantification: Accuracy and Precision
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of bupivacaine (B1668057), a widely used local anesthetic, in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The choice of an appropriate internal standard is critical for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of the performance of various internal standards for bupivacaine quantification, with a focus on the commercially available deuterated metabolite, N-Desbutyl Bupivacaine-d6, and other commonly employed alternatives.
While this compound is available as a stable isotope-labeled internal standard for bupivacaine analysis, comprehensive, publicly available data on its specific performance in validated bioanalytical methods is limited. However, the theoretical advantages of using a deuterated metabolite as an internal standard are significant, as it closely mimics the analyte's behavior during sample preparation and analysis. This guide will present the available data for well-documented alternative internal standards to provide a benchmark for performance.
Performance Comparison of Internal Standards for Bupivacaine Quantification
The selection of an internal standard is a critical step in the development of robust bioanalytical methods. The ideal internal standard should co-elute with the analyte, experience similar matrix effects, and compensate for variations in sample extraction and ionization efficiency. The following table summarizes the performance characteristics of commonly used internal standards for bupivacaine quantification based on published data.
| Internal Standard | Analyte | Matrix | Method | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Bupivacaine-d9 | Bupivacaine | Human Plasma | UPLC-MS/MS | 10 - 4500 | Not explicitly stated, but method validated according to FDA/EMA guidelines | < 6.8% (intra- and inter-day) | [1] |
| Ropivacaine (B1680718) | Bupivacaine | Human Plasma | HPLC-MS/MS | 3.9 - 500 | Bias < 10% | < 15% (intra- and inter-assay) | [2] |
| Lidocaine (B1675312) | Bupivacaine | Human Biopsy Samples | HPLC-MS | 160 - 100,000 | Recoveries: 51.2% - 86.9% | 1.99% - 16.88% | |
| Etidocaine | Bupivacaine & Desbutylbupivacaine | Human Serum & Urine | HPLC | 10 - 2000 | Not explicitly stated | 1.8% - 7.4% | [1] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of experimental protocols for bupivacaine quantification using different internal standards.
Method 1: Bupivacaine Quantification using Bupivacaine-d9 as Internal Standard (UPLC-MS/MS)
This method is adapted from a validated assay for the simultaneous estimation of bupivacaine and meloxicam (B1676189) in human plasma.
-
Sample Preparation: A simple protein precipitation method is employed. To a plasma sample, an internal standard solution of Bupivacaine-d9 is added, followed by a precipitation solvent (e.g., acetonitrile). The sample is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
Chromatography: Ultra-performance liquid chromatography (UPLC) is performed on a C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) is used to separate bupivacaine from other matrix components.
-
Mass Spectrometry: Detection is achieved using a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for bupivacaine and bupivacaine-d9.
Method 2: Bupivacaine Quantification using Ropivacaine as Internal Standard (HPLC-MS/MS)
This method details a sensitive assay for bupivacaine in human plasma.[2]
-
Sample Preparation: Bupivacaine and the internal standard, ropivacaine, are extracted from alkalinized plasma using a liquid-liquid extraction (LLE) with an organic solvent like diethyl ether.[2] The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.[2]
-
Chromatography: High-performance liquid chromatography (HPLC) is performed on a C18 column with an isocratic mobile phase, such as a mixture of acetonitrile (B52724) and formic acid in water.[2]
-
Mass Spectrometry: An ion trap mass spectrometer with an ESI source is used for detection in the positive ion mode.[2] MRM is employed to monitor the transitions for both bupivacaine and ropivacaine.[2]
Method 3: Bupivacaine Quantification using Lidocaine as Internal Standard (HPLC-MS)
This method was developed for the quantification of bupivacaine in human biopsy samples.
-
Sample Preparation: Tissue samples are homogenized and subjected to protein precipitation using acetonitrile containing formic acid. Lipophilic impurities are removed by a subsequent extraction with hexane. Lidocaine is added as the internal standard.
-
Chromatography: HPLC separation is achieved on a polar-modified C18 column using a gradient mobile phase of formic acid in water and acetonitrile.
-
Mass Spectrometry: A mass spectrometer is used for the detection and quantification of bupivacaine and lidocaine.
Workflow for Bupivacaine Quantification using a Deuterated Internal Standard
The following diagram illustrates a typical experimental workflow for the quantification of bupivacaine in a biological matrix using a deuterated internal standard like this compound or Bupivacaine-d9.
Caption: A typical workflow for bupivacaine quantification using a deuterated internal standard.
Conclusion
The choice of an internal standard is a critical factor in the development of accurate and precise bioanalytical methods for bupivacaine. Stable isotope-labeled internal standards, such as bupivacaine-d9, are generally considered the gold standard due to their ability to effectively compensate for matrix effects and variability during sample processing. Structural analogs like ropivacaine and lidocaine can also provide reliable quantification but may not always perfectly mimic the behavior of bupivacaine.
While specific performance data for this compound is not widely published, its nature as a deuterated metabolite of bupivacaine makes it a theoretically excellent candidate for an internal standard. It is expected to have very similar extraction recovery, chromatographic retention time, and ionization efficiency to bupivacaine's major metabolite, and by extension, to bupivacaine itself in many analytical systems. Researchers and scientists are encouraged to perform thorough method validation when considering the use of this compound to establish its performance characteristics for their specific application. This will ensure the generation of high-quality, reliable data in drug development and clinical research.
References
- 1. Simultaneous determination of bupivacaine and its two metabolites, desbutyl- and 4'-hydroxybupivacaine, in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Assessment of N-Desbutyl Bupivacaine-d6 in Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of N-Desbutyl Bupivacaine-d6 as an internal standard in the quantitative analysis of its parent drug, bupivacaine (B1668057), using mass spectrometry. The performance of this compound is evaluated in the context of alternative internal standards, supported by a review of published experimental data. This document aims to assist researchers in selecting the most appropriate internal standard and analytical methodology for their specific bioanalytical needs.
Introduction to Internal Standards in Bioanalysis
In quantitative bioanalysis by mass spectrometry, internal standards (IS) are crucial for achieving accurate and precise results. They are added at a known concentration to all samples, calibrators, and quality controls to correct for variability during sample preparation, injection, and ionization. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as it shares identical chemical and physical properties, ensuring it behaves similarly throughout the analytical process. Deuterated standards, such as this compound, are widely considered the gold standard for LC-MS/MS assays.[1]
Performance Comparison of Internal Standards for Bupivacaine Analysis
While direct head-to-head performance data for this compound across various mass spectrometers is not extensively published, we can infer its performance characteristics by examining validated bioanalytical methods for bupivacaine that employ deuterated and other internal standards. The following tables summarize key performance metrics from various studies.
Table 1: Performance Characteristics of Deuterated Internal Standards for Bupivacaine
| Parameter | Bupivacaine-d9 | This compound (Anticipated) | Mass Spectrometer Type | Reference |
| Linearity Range | 1-20 µg/mL (Saliva, GC-MS) | Similar range expected | GC-MS | [2] |
| 0.5-500 ng/mL (Plasma & Breast Milk, LC-MS/MS) | Similar range expected | Triple Quadrupole | [3] | |
| LLOQ | 62 ng/mL (Saliva, GC-MS) | Comparable LLOQ expected | GC-MS | [2] |
| 0.5 ng/mL (Plasma & Breast Milk, LC-MS/MS) | Comparable LLOQ expected | Triple Quadrupole | [3] | |
| Accuracy (%RE) | < 5% | < 15% (FDA Guideline) | Not Specified | [4] |
| Precision (%CV) | < 15% | < 15% (FDA Guideline) | Not Specified | [5] |
| MRM Transition | m/z 298.3 → 149.0 | To be determined empirically | Triple Quadrupole | [6] |
Note: Performance data for this compound is anticipated based on the typical performance of deuterated internal standards. Empirical validation is required.
Table 2: Performance Characteristics of Alternative (Non-Deuterated) Internal Standards for Bupivacaine
| Internal Standard | Linearity Range | LLOQ | Accuracy (% Bias) | Precision (%CV) | Mass Spectrometer Type | Reference |
| Ropivacaine (B1680718) | 3.90-500 µg/L (Plasma) | 3.90 µg/L | <10% | <15% | Ion Trap | [5][7] |
| Lidocaine | Not specified | Not specified | Not specified | Not specified | Not Specified | [6] |
| Pentycaine | 5-320 ng/mL (Plasma) | 0.1 ng (GC-MS), 1.0 ng (HPLC) | Acceptable | Better with HPLC | GC-MS, HPLC | [8] |
Experimental Protocols
The following are generalized experimental protocols for the quantitative analysis of bupivacaine in biological matrices using LC-MS/MS with a deuterated internal standard like this compound. These protocols should be optimized for specific instruments and matrices.
Sample Preparation: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
-
To 100 µL of plasma, serum, or urine in a microcentrifuge tube, add 20 µL of this compound working solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT.
-
To 100 µL of plasma in a glass tube, add 20 µL of this compound working solution.
-
Add 50 µL of 1 M NaOH to alkalinize the sample.
-
Add 1 mL of a suitable organic solvent (e.g., diethyl ether or hexane).
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE offers the cleanest extracts and can be automated.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 100 µL of urine, add 20 µL of this compound working solution and 200 µL of 2% formic acid.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
These are typical starting conditions and should be optimized.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate bupivacaine from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Bupivacaine: m/z 289.3 → 140.0[6]
-
This compound: To be determined empirically (a hypothetical transition could be m/z 239.2 → 140.1, assuming loss of the deuterated butyl group does not occur in the primary fragmentation).
-
Mandatory Visualizations
Caption: A generalized workflow for bioanalytical sample analysis using LC-MS/MS.
Caption: Logic of Multiple Reaction Monitoring (MRM) for bupivacaine and its internal standard.
Discussion and Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the recommended best practice for the quantitative bioanalysis of bupivacaine. While specific performance data for this compound is not widely published, its performance is anticipated to be superior to that of non-deuterated internal standards like ropivacaine or lidocaine. This is because a deuterated analog will co-elute with the analyte and experience nearly identical ionization effects, leading to more accurate and precise correction for matrix effects and other sources of analytical variability.[6]
When developing a bioanalytical method for bupivacaine, it is crucial to validate the performance of the chosen internal standard according to regulatory guidelines (e.g., FDA's Bioanalytical Method Validation Guidance). This includes assessing linearity, accuracy, precision, selectivity, and matrix effects.
For laboratories equipped with various mass spectrometers (e.g., triple quadrupole, ion trap, Q-TOF), the fundamental principles of using a deuterated internal standard remain the same. However, the specific instrument parameters, such as collision energies and scan times, will need to be optimized for each platform to achieve the best sensitivity and selectivity. The provided experimental protocols offer a solid starting point for method development, which should be followed by rigorous validation to ensure the generation of reliable and reproducible data for drug development and clinical research.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. journals.nauss.edu.sa [journals.nauss.edu.sa]
- 3. Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative study of the determination of bupivacaine in human plasma by gas chromatography-mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of Analytical Methods for Bupivacaine Quantification
An Inter-Laboratory Guide to Bupivacaine (B1668057) Analysis Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of bupivacaine is critical for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This guide provides a comparative overview of common analytical methodologies for bupivacaine analysis, supported by experimental data from various validation studies.
The selection of an analytical method for bupivacaine analysis is dependent on factors such as the required sensitivity, the nature of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method. For higher sensitivity and selectivity, especially in complex biological matrices, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are often preferred.
The following table summarizes the performance characteristics of various analytical methods for bupivacaine analysis as reported in different validation studies.
Table 1: Performance Comparison of Bupivacaine Analysis Methods
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-UV | 50 - 3200 ng/mL | 25 ng/mL | 7.5 x 10⁻³ mg/mL | 99.02% - 101.5%[1][2] | 0.4% - 1.25%[2] |
| UPLC-UV | 125 - 900 µg/mL | Not Reported | Not Reported | 98.5% - 101.5%[2] | 0.4% - 0.8%[2] |
| GC-MS | 5 - 320 ng/mL[3] | 0.1 ng/mL - 0.01 µg/mL[3][4] | 20 ng/mL[5] | >74%[4] | <15% |
| LC-MS/MS | 0.5 - 500 ng/mL[6] | 0.027 µg/L | 0.125 - 3.90 µg/L[1][7] | 93.2% - 105.7%[8] | <15%[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are summaries of typical experimental protocols for the key methods discussed.
High-Performance Liquid Chromatography (HPLC) with UV Detection
A common approach for bupivacaine analysis involves reversed-phase HPLC with UV detection.
-
Sample Preparation: Bupivacaine is extracted from the sample matrix, typically plasma, using liquid-liquid extraction with an organic solvent like n-hexane after alkalinization.[3] An internal standard, such as lidocaine (B1675312) or pentycaine, is added prior to extraction.[3]
-
Chromatographic Conditions:
-
Column: A C18 column is typically used for separation.
-
Mobile Phase: A mixture of a phosphate (B84403) buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724) is common.[3]
-
Flow Rate: A flow rate of around 1.0 mL/min is often employed.[3]
-
Detection: UV detection is performed at a wavelength where bupivacaine exhibits significant absorbance, such as 254 nm.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for bupivacaine analysis.
-
Sample Preparation: Similar to HPLC, liquid-liquid extraction is a common sample preparation technique.[5] Solid-phase extraction (SPE) can also be used for sample clean-up and concentration.[4] A deuterated internal standard, such as bupivacaine-d9, is recommended for optimal accuracy.
-
GC Conditions:
-
MS Conditions:
-
Ionization: Electron ionization (EI) is commonly used.[5]
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of bupivacaine and the internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical assays due to its superior sensitivity and specificity.
-
Sample Preparation: Protein precipitation is a simple and effective method for sample preparation from plasma or breast milk.[6] Liquid-liquid extraction is also frequently used.[1]
-
LC Conditions:
-
MS/MS Conditions:
Visualizing the Workflow and Method Relationships
The following diagrams illustrate a general experimental workflow for bupivacaine analysis and the relationships between the different analytical techniques.
References
- 1. Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparative study of the determination of bupivacaine in human plasma by gas chromatography-mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.nauss.edu.sa [journals.nauss.edu.sa]
- 6. Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Gold Standard for Quantitative Bioanalysis: Justification for Using a Deuterated Metabolite as an Internal Standard
In the landscape of drug development and metabolic research, the accurate quantification of metabolites in complex biological matrices is paramount for reliable data. The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard in quantitative mass spectrometry, with deuterated metabolites emerging as a prevalent and cost-effective choice.[1] This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed methodologies, to justify their preferential use for researchers, scientists, and drug development professionals.
The core principle behind using a deuterated internal standard lies in its chemical identity to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with its heavier isotope, deuterium (B1214612).[1] This subtle modification allows the internal standard to mimic the analyte's behavior throughout the entire analytical workflow, from sample preparation to detection by mass spectrometry.[2] By adding a known concentration of the deuterated standard to samples, calibration standards, and quality controls, it effectively compensates for variability that can occur during sample processing and analysis.[3][4]
Mitigating Analytical Variability: The Key Advantages
The primary justification for using a deuterated metabolite as an internal standard is its ability to correct for a wide range of analytical variabilities, most notably matrix effects.[1] Matrix effects, caused by co-eluting endogenous components in a biological sample, can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Because a deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for an accurate normalization of the analyte's signal.[5]
Other key advantages include:
-
Correction for Sample Loss: Any loss of the analyte during sample preparation and extraction will be mirrored by a proportional loss of the deuterated internal standard, ensuring the ratio between the two remains constant.
-
Compensation for Injection Volume Variability: Minor inconsistencies in the volume of sample injected into the liquid chromatography (LC) system are accounted for.[3]
-
Correction for Instrumental Drift: Changes in the mass spectrometer's sensitivity over the course of an analytical run are normalized.[3]
Performance Comparison: Deuterated vs. Other Internal Standards
While deuterated internal standards are highly effective, it is important to understand their performance in comparison to other common types of internal standards, such as those labeled with heavier isotopes (¹³C, ¹⁵N) or structural analogs.
| Internal Standard Type | Co-elution with Analyte | Correction for Matrix Effects | Cost-Effectiveness | Potential for Isotopic Exchange |
| Deuterated (²H) | Generally co-elutes, but slight chromatographic shifts ("isotope effect") can occur.[6] | Excellent, especially with co-elution.[1][7] | Generally more cost-effective and readily available.[8] | Low, but possible if deuterium is on an exchangeable site (e.g., -OH, -NH).[9][10] |
| ¹³C or ¹⁵N Labeled | Virtually identical retention time, ensuring perfect co-elution.[2][6] | Considered the most robust correction due to perfect co-elution.[2] | Often more expensive and may require custom synthesis.[8][11] | Stable, no risk of exchange.[10] |
| Structural Analog | Elutes at a different retention time.[3] | Less effective as it does not experience the identical matrix effects as the analyte.[12] | Typically the least expensive and most readily available.[3] | Not applicable. |
Quantitative Data Summary:
The use of a deuterated internal standard can significantly improve the accuracy and precision of a bioanalytical method. For instance, in the analysis of the anticancer agent kahalalide F, switching from a structural analog to a deuterated internal standard resulted in a notable improvement in both precision and accuracy.[1] Similarly, an assay for the immunosuppressant sirolimus demonstrated enhanced precision, with the coefficient of variation (CV) dropping from a range of 7.6%-9.7% with an analog internal standard to 2.7%-5.7% with a deuterated sirolimus standard.[1]
| Analyte | Internal Standard Type | Mean Bias (%) | Coefficient of Variation (CV) (%) |
| Kahalalide F | Structural Analog | 96.8 | Not Reported |
| Kahalalide F | Deuterated | 100.3 | Not Reported |
| Sirolimus | Structural Analog | Not Reported | 7.6 - 9.7 |
| Sirolimus | Deuterated | Not Reported | 2.7 - 5.7 |
Experimental Protocol: Evaluation of Matrix Effects Using a Deuterated Internal Standard
This protocol outlines a typical experiment to assess the ability of a deuterated internal standard to compensate for matrix effects in the quantification of a metabolite in human plasma using LC-MS/MS.
1. Materials and Reagents:
-
Analyte of interest
-
Deuterated internal standard
-
Control human plasma (free of the analyte)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Separately prepare stock solutions of the analyte and the deuterated internal standard in methanol.
-
Working Solutions: Prepare a series of analyte working solutions for the calibration curve by serially diluting the stock solution. Prepare a working solution of the deuterated internal standard at a fixed concentration.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of control human plasma into three sets of microcentrifuge tubes (Set A, Set B, and Set C).
-
Set A (Neat Solution): To 100 µL of mobile phase, add the analyte and deuterated internal standard working solutions.
-
Set B (Post-extraction Spike): Add 300 µL of acetonitrile (containing the deuterated internal standard) to the plasma samples to precipitate proteins. Vortex and centrifuge. To 100 µL of the supernatant, add the analyte working solution.
-
Set C (Pre-extraction Spike): To the plasma samples, add the analyte and deuterated internal standard working solutions. Then, add 300 µL of acetonitrile to precipitate proteins. Vortex and centrifuge.
4. LC-MS/MS Analysis:
-
Inject equal volumes of the final solutions from all three sets into the LC-MS/MS system.
-
Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
5. Data Analysis:
-
Calculate the peak area of the analyte and the internal standard in all samples.
-
Matrix Effect (ME): ME (%) = (Peak area in Set B / Peak area in Set A) * 100
-
Recovery (RE): RE (%) = (Peak area in Set C / Peak area in Set B) * 100
-
Internal Standard Normalized Matrix Factor: Calculate the matrix factor for the analyte and the internal standard separately and then determine the ratio. A ratio close to 1.0 indicates effective compensation for matrix effects.
Visualizing the Workflow and Logic
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Decision tree for internal standard selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
Safety Operating Guide
Safe Disposal of N-Desbutyl Bupivacaine-d6: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N-Desbutyl Bupivacaine-d6, a deuterated metabolite of the local anesthetic Bupivacaine. Adherence to these guidelines is critical due to the potential hazards associated with this class of compounds.
Core Principles of Disposal
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of in general laboratory trash or poured down the drain. The primary route of disposal is through an approved waste disposal plant, as indicated in the safety data sheet for the parent compound, Bupivacaine hydrochloride.
Step-by-Step Disposal Protocol
Researchers must follow a systematic approach to ensure the safe and compliant disposal of this compound.
-
Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Containment:
-
Solid Waste: Collect any solid this compound, including empty vials or contaminated materials (e.g., weighing paper, pipette tips), in a clearly labeled, sealed, and chemically compatible waste container. The label should prominently display "Hazardous Waste" and the chemical name.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Avoid mixing with incompatible waste streams.
-
-
Waste Segregation: Segregate the this compound waste from other laboratory waste streams to prevent accidental reactions.
-
Storage: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from heat and sources of ignition, pending collection by a licensed waste disposal contractor.
-
Documentation: Maintain accurate records of the disposed chemical, including the quantity and date of disposal, in accordance with institutional and local regulations.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved chemical waste disposal company. These companies are equipped to handle and process such materials in an environmentally responsible manner.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guidance for Handling N-Desbutyl Bupivacaine-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of N-Desbutyl Bupivacaine-d6. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of the product.
Product Information and Hazard Identification
Key Product Details:
| Parameter | Value | Reference |
| Synonyms | N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide-d6, 2,6-Pipecoloxylidide-d6 | [4][5] |
| Molecular Formula | C14H14D6N2O | [4][5] |
| Molecular Weight | 238.36 | [4][5] |
| Product Format | Neat (solid) | [4][5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table outlines the recommended PPE based on the potential hazards associated with the parent compound, Bupivacaine.
| Body Area | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are preferred.[6] Change gloves immediately if contaminated. |
| Eyes/Face | Safety glasses with side shields or goggles | Must be worn at all times. A face shield may be required if there is a splash potential.[7] |
| Body | Laboratory coat or disposable gown | A disposable gown is preferred to prevent contamination of personal clothing.[6] |
| Respiratory | NIOSH-approved respirator (e.g., N95) or use of a chemical fume hood | Recommended, especially when handling the neat powder to avoid inhalation of dust particles.[3][6][8][9] |
Handling and Storage
Proper handling and storage are crucial to maintain the chemical and isotopic integrity of this compound and to ensure the safety of personnel.
Key Handling and Storage Protocols:
| Procedure | Detailed Steps |
| Receiving and Storage | - Upon receipt, visually inspect the container for any damage. - Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] - Long-term storage at -20°C is often recommended for deuterated standards.[2] - Protect from light by using amber vials or storing in the dark.[2] |
| Preparation of Solutions | - Allow the compound to equilibrate to room temperature before opening to prevent condensation.[2] - Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and contamination.[2][11] - Use a calibrated analytical balance for accurate weighing.[2] - Prepare solutions in a chemical fume hood. - Use anhydrous, deuterated solvents for dissolution to prevent H-D exchange.[12] Methanol is a common solvent for creating stock solutions.[2] |
| General Handling | - Avoid contact with skin, eyes, and clothing.[3] - Do not eat, drink, or smoke in the handling area.[3] - Wash hands thoroughly after handling.[3] |
Accidental Release and Exposure Measures
In the event of a spill or personnel exposure, immediate and appropriate action is necessary.
| Incident | First Aid and Spill Response |
| Skin Contact | - Immediately remove all contaminated clothing. - Gently wash the affected area with plenty of soap and water.[3] - Seek immediate medical attention.[3] |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[10] - Seek immediate medical attention. |
| Inhalation | - Move the person to fresh air.[3] - If breathing is difficult, give oxygen. - Seek immediate medical attention.[3] |
| Ingestion | - Do NOT induce vomiting.[10] - Rinse mouth with water.[3] - Seek immediate medical attention.[3] |
| Small Spill | - Wear appropriate PPE. - Carefully sweep up or vacuum the solid material, avoiding dust generation.[10] - Place in a suitable, labeled container for disposal. - Clean the spill area thoroughly. |
| Large Spill | - Evacuate the area. - Prevent further leakage or spillage if safe to do so. - Contact environmental health and safety personnel. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Disposal Workflow:
Caption: Waste Disposal Workflow for this compound.
Disposal Steps:
-
Segregate Waste: Separate solid and liquid waste into designated, clearly labeled hazardous waste containers.
-
Solid Waste: Place contaminated PPE, empty vials, and unused solid compound into a solid hazardous waste container.
-
Liquid Waste: Dispose of contaminated solvents and solutions in a designated liquid hazardous waste container.
-
Final Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.[13][14]
Experimental Protocol: Preparation of Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound (neat)
-
Anhydrous, deuterated solvent (e.g., Methanol-d4)
-
Calibrated analytical balance
-
Class A volumetric flask
-
Spatula
-
Pipettes
-
Vortex mixer
-
Sonicator
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.[2]
-
In a chemical fume hood, accurately weigh the desired amount of the neat material.
-
Quantitatively transfer the weighed compound to a Class A volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the compound.
-
Vortex and sonicate the solution to ensure complete dissolution.[2]
-
Once fully dissolved, dilute to the mark with the solvent.
-
Cap the flask and invert several times to ensure homogeneity.
-
Store the stock solution under the recommended conditions (refrigerated or frozen, protected from light).
Handling Workflow Diagram:
Caption: General Handling Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. asahq.org [asahq.org]
- 9. aana.com [aana.com]
- 10. fishersci.com [fishersci.com]
- 11. chromservis.eu [chromservis.eu]
- 12. benchchem.com [benchchem.com]
- 13. anesthesiaservicesar.com [anesthesiaservicesar.com]
- 14. Waste Anesthetic Gases | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
